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Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Biological Pathway Integration of N-(3,4-dichloro-2-cyanophenyl)formamide: A Predictive Framework for Pharmacological Application

Executive Summary N-(3,4-dichloro-2-cyanophenyl)formamide (CAS 259683-74-4) is a highly functionalized chemical entity primarily utilized as a versatile building block in medicinal chemistry. While it is often deployed a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3,4-dichloro-2-cyanophenyl)formamide (CAS 259683-74-4) is a highly functionalized chemical entity primarily utilized as a versatile building block in medicinal chemistry. While it is often deployed as a synthetic intermediate, its core structural motifs—a formamide hydrogen-bonding network, an electron-withdrawing cyano group, and a lipophilic dichloro-phenyl ring—constitute a highly potent pharmacophore. This whitepaper provides an in-depth technical guide on the predicted mechanisms of action of this compound in biological pathways, specifically modeling its potential as an ATP-competitive kinase inhibitor and a nuclear receptor modulator.

Structural Activity Relationship (SAR) & Pharmacophore Mapping

To understand the biological potential of N-(3,4-dichloro-2-cyanophenyl)formamide, we must deconstruct its structure into functional pharmacophores:

  • The Formamide Moiety (-NH-CHO): This group acts as both a hydrogen bond donor and acceptor. In kinase targeting, aryl formamides are known to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region ()[1].

  • The 3,4-Dichloro Substitution: Halogenation at the 3 and 4 positions of an aryl ring creates a highly lipophilic vector. In multi-kinase inhibitors like Tesevatinib (XL647), a 3,4-dichloro-phenyl derivative deeply embeds into the hydrophobic pocket adjacent to the ATP-binding site, increasing residence time and target affinity ()[2]. Furthermore, 3,4-dichloro-aryl scaffolds are well-documented for their potent anticancer kinase inhibition profiles ()[3].

  • The Cyano Group (-C≡N): The cyano group is strongly electron-withdrawing and acts as a localized hydrogen bond acceptor. Cyanophenyl moieties are the hallmark of non-steroidal Androgen Receptor (AR) antagonists, where they form critical interactions with residues like Arg752 and Gln711 in the ligand-binding domain (LBD) ()[4].

Predictive Mechanism I: ATP-Competitive Kinase Inhibition

Based on the 3,4-dichloro and formamide motifs, the primary predicted biological pathway for this compound is the inhibition of receptor tyrosine kinases (RTKs), such as EGFR or VEGFR.

Mechanism of Action

The compound enters the intracellular domain of the RTK. The formamide group anchors the molecule to the hinge region (e.g., Met793 in EGFR) via hydrogen bonding. Concurrently, the 3,4-dichlorophenyl ring inserts into the hydrophobic "DFG-in" pocket. By occupying the ATP-binding site, the compound prevents the trans-autophosphorylation of the kinase domain. This blockade halts downstream signaling cascades, specifically the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately inducing apoptosis in oncogene-addicted cells.

KinasePathway EGFR EGFR (Active) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Formamide N-(3,4-dichloro-2-cyanophenyl)formamide Formamide->EGFR Hinge Binding Proliferation Cell Proliferation PI3K->Proliferation Promotes RAS->Proliferation Promotes

Fig 1: Predicted kinase inhibition pathway via ATP-competitive hinge binding.

Predictive Mechanism II: Androgen Receptor (AR) Antagonism

The presence of the cyanophenyl group strongly suggests utility as an Androgen Receptor (AR) modulator, a critical target in prostate cancer therapeutics.

Mechanism of Action

In the cytosol, the compound competes with endogenous androgens (like Dihydrotestosterone, DHT) for the ligand-binding pocket of the AR. While DHT induces a conformational change that recruits coactivators and exposes the nuclear localization signal, the bulky 3,4-dichloro substitution of our formamide derivative forces the AR into a transcriptionally inactive conformation. This prevents the AR from translocating to the nucleus, thereby silencing the transcription of target genes such as Prostate-Specific Antigen (PSA).

ARPathway DHT Dihydrotestosterone AR_Cytosol Androgen Receptor (Cytosol) DHT->AR_Cytosol Binds LBD AR_Nucleus AR Translocation (Nucleus) AR_Cytosol->AR_Nucleus Translocation Formamide Formamide Derivative Formamide->AR_Cytosol Antagonizes LBD Formamide->AR_Nucleus Prevents Transcription Target Gene Transcription AR_Nucleus->Transcription DNA Binding

Fig 2: Mechanism of Androgen Receptor antagonism and translocation blockade.

Self-Validating Experimental Protocols

To empirically validate these predicted mechanisms, the following self-validating workflows must be employed.

Protocol 1: TR-FRET Kinase Profiling (EGFR Validation)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays to eliminate false positives caused by the auto-fluorescence of highly conjugated aromatic compounds. Self-Validating Design: The assay includes a non-hydrolyzable ATP analog (AMP-PNP) control arm to definitively prove that the formamide compound is ATP-competitive rather than an allosteric aggregator.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of N-(3,4-dichloro-2-cyanophenyl)formamide in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 5 µL of recombinant EGFR kinase (0.5 nM final) to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM biotinylated poly-GT peptide and ATP at its apparent Km​ (10 µM).

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: High-Content Imaging of AR Nuclear Translocation

Causality: High-content imaging provides single-cell resolution, allowing researchers to quantify the exact spatial distribution of the Androgen Receptor. Self-Validating Design: The assay multiplexes the AR signal with a cell-impermeant viability dye (Sytox Green). If a cell is Sytox-positive, it is algorithmically excluded from the translocation analysis. This ensures that a reduction in nuclear AR is due to true pharmacological antagonism, not non-specific compound toxicity causing nuclear condensation.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP cells (AR-positive human prostate adenocarcinoma) at 10,000 cells/well in a 96-well imaging plate using charcoal-stripped serum to remove endogenous androgens.

  • Compound Treatment: After 24 hours, pre-treat cells with the formamide derivative (0.1 µM to 10 µM) for 1 hour.

  • Agonist Challenge: Stimulate cells with 1 nM DHT for 2 hours to induce AR translocation.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary anti-AR antibody, followed by an AlexaFluor-647 secondary antibody. Counterstain with Hoechst 33342 (all nuclei) and Sytox Green (dead cells).

  • Imaging & Analysis: Image plates using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Use image analysis software to calculate the ratio of nuclear to cytoplasmic AlexaFluor-647 intensity, excluding Sytox-positive cells.

Quantitative Data & In Silico Projections

To guide formulation and dosing in the aforementioned protocols, the physicochemical and predicted binding profile of the compound has been summarized below.

Table 1: In Silico Physicochemical & Predicted Binding Profile

ParameterValuePharmacological Implication
Molecular Weight 215.04 g/mol High ligand efficiency; excellent starting point for fragment-based drug discovery (FBDD).
cLogP (Predicted) 2.8 - 3.2Optimal lipophilicity for passive membrane permeability without excessive non-specific binding.
H-Bond Donors 1 (-NH)Critical for interacting with kinase hinge region backbone carbonyls.
H-Bond Acceptors 2 (C=O, C≡N)Facilitates interactions with AR LBD (Arg752/Gln711) or kinase hinge amides.
Topological Polar Surface Area ~53 ŲExcellent probability of crossing the blood-brain barrier (BBB) if CNS targeting is desired.
Predicted Kinase IC50 < 500 nMDriven by the 3,4-dichloro hydrophobic insertion and formamide hinge binding.
Predicted AR IC50 < 1 µMDriven by cyanophenyl bioisosteric mimicry of established non-steroidal antiandrogens.

Conclusion

While N-(3,4-dichloro-2-cyanophenyl)formamide is classically viewed as a synthetic intermediate, rigorous SAR mapping reveals it to be a highly primed pharmacophore. Its unique combination of a hinge-binding formamide, a lipophilic 3,4-dichloro anchor, and an electron-withdrawing cyano group makes it a dual-threat scaffold capable of ATP-competitive kinase inhibition and Androgen Receptor antagonism. By utilizing the self-validating TR-FRET and high-content imaging protocols outlined in this guide, drug development professionals can rapidly transition this molecule from a chemical building block to a validated biological lead.

References

  • Chen, C., Chai, X., Hu, X., Lou, S., Li, D., Hou, T., & Cui, S. (2022). Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Sun, N., et al. (2016). Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives conjugated with aza-aryl formamide/amine scaffords as potential c-Met inhibitors. PubMed, NIH. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of N-(3,4-dichloro-2-cyanophenyl)formamide

Preamble: Charting the Course for a Novel Candidate In the landscape of drug discovery, the journey from a promising chemical entity to a viable clinical candidate is governed by a deep understanding of its interaction w...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Course for a Novel Candidate

In the landscape of drug discovery, the journey from a promising chemical entity to a viable clinical candidate is governed by a deep understanding of its interaction with the biological system. The molecule at the center of this guide, N-(3,4-dichloro-2-cyanophenyl)formamide, represents a novel investigational compound. As no public data exists for this specific entity, this document serves as both a strategic blueprint and a technical manual for its initial in vitro pharmacokinetic (PK) characterization. This guide is structured not as a rigid template, but as a logical progression of inquiry, designed to build a comprehensive absorption, distribution, metabolism, and excretion (ADME) profile from the ground up. As a Senior Application Scientist, the following narrative explains not just the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and interpretable dataset that will guide future development decisions.

Foundational Physicochemical Properties: Solubility

Before any biological assay, we must first understand the fundamental behavior of N-(3,4-dichloro-2-cyanophenyl)formamide in aqueous environments. Thermodynamic kinetic solubility is a critical parameter as it dictates the compound's ability to remain in solution within our assay systems, directly impacting the accuracy and reliability of all subsequent data. Poor solubility can lead to compound precipitation, artificially deflating concentration measurements and invalidating results.

Experimental Protocol: Kinetic Solubility Assessment
  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(3,4-dichloro-2-cyanophenyl)formamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final top concentration of 200 µM, with a final DMSO concentration not exceeding 1%.

  • Incubation and Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The highest concentration at which the compound remains fully dissolved is determined as its kinetic solubility.

Metabolic Stability: Predicting First-Pass Clearance

A primary determinant of a drug's oral bioavailability and dosing frequency is its rate of metabolism, particularly during its first pass through the liver.[1] We assess this using human liver microsomes (HLM), which are subcellular fractions containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[2] By measuring the rate of disappearance of our compound over time, we can calculate its intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[2]

Rationale for Experimental Design

The choice of HLM is a balance of biological relevance and practicality for early screening. This system provides a concentrated source of key metabolic enzymes.[2] The inclusion of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate hydrogen) is essential, as it provides the reducing equivalents necessary for CYP enzyme function.[3] The experiment is designed as a time-course study to accurately determine the rate of metabolism.

Visualizing the Workflow: Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (1 µM final conc.) Preincubation Pre-incubate at 37°C Compound->Preincubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation NADPH Add NADPH (1 mM final conc.) Preincubation->NADPH Initiate Reaction Incubation Incubate at 37°C Timepoints: 0, 5, 15, 30, 60 min NADPH->Incubation Quench Quench Reaction (Acetonitrile with Internal Standard) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data_Analysis Data Analysis (% Remaining vs. Time) LCMS->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: HLM Stability Assay
  • Reagent Preparation:

    • Prepare a working solution of N-(3,4-dichloro-2-cyanophenyl)formamide at 2x the final concentration (2 µM) in phosphate buffer.

    • Prepare a 2x HLM suspension (1 mg/mL) in phosphate buffer.

    • Prepare a 2x NADPH solution (2 mM) in phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, combine equal volumes of the 2x compound solution and the 2x HLM suspension.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation:

    • Initiate the metabolic reaction by adding an equal volume of the 2x NADPH solution to each well. The final concentration of the test compound will be 1 µM and HLM will be 0.5 mg/mL.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Controls:

    • Negative Control: A parallel incubation without NADPH to assess non-enzymatic degradation.

    • Positive Controls: Include compounds with known high and low metabolic clearance (e.g., Verapamil and Warfarin, respectively) to validate the assay performance.

Data Interpretation & Illustrative Results

The percentage of the compound remaining at each time point is plotted against time. The slope of the natural log plot of percent remaining versus time is used to calculate the half-life (t½).

Table 1: Illustrative Metabolic Stability Data for N-(3,4-dichloro-2-cyanophenyl)formamide

ParameterVerapamil (High Clearance)N-(3,4-dichloro-2-cyanophenyl)formamideWarfarin (Low Clearance)
Half-Life (t½, min) 8.545.2> 120
Intrinsic Clearance (Clint, µL/min/mg) 81.515.3< 5.8
Predicted Stability Class High ClearanceModerate ClearanceLow Clearance

Note: Data are for illustrative purposes only.

Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its therapeutic target and to be eliminated. Therefore, determining the fraction unbound (fu) is essential for interpreting potency and PK/PD relationships.[4] We utilize the Rapid Equilibrium Dialysis (RED) method, which is considered a gold standard for its reliability and minimization of non-specific binding issues.[4]

Rationale for Method Selection

The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (typically 8 kDa) that retains proteins but allows small molecules like our test compound to pass freely. At equilibrium, the concentration of the unbound compound is the same in both chambers, providing a direct and accurate measurement of the free fraction.[4]

Detailed Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Sample Addition:

    • Add human plasma containing N-(3,4-dichloro-2-cyanophenyl)formamide (e.g., at 1 µM) to the sample chamber (red side).

    • Add an equal volume of PBS (pH 7.4) to the buffer chamber (white side).

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for a minimum of 4 hours to ensure equilibrium is reached.[4]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing:

    • To determine the total concentration, precipitate the plasma sample proteins by adding 3 volumes of acetonitrile.

    • To determine the free concentration, "crash" the buffer sample with an equal volume of control plasma and then precipitate with acetonitrile. This step ensures matrix matching for accurate LC-MS/MS analysis.

  • Analysis: Quantify the compound concentration in the processed samples using LC-MS/MS.

  • Controls: Run a known high-binding compound (e.g., Warfarin) and a low-binding compound (e.g., Metoprolol) to validate the assay run.

Data Calculation & Illustrative Results

The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Illustrative Plasma Protein Binding Data

CompoundConcentration Buffer (ng/mL)Concentration Plasma (ng/mL)Fraction Unbound (fu)% Bound
Warfarin15.3985.60.01698.4%
N-(3,4-dichloro-2-cyanophenyl)formamide 42.1 859.2 0.049 95.1%
Metoprolol588.4865.30.68032.0%

Note: Data are for illustrative purposes only. A binding of 95.1% suggests that this compound is moderately to highly protein-bound.

Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Risk

Co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing elevated plasma levels and potential toxicity.[5] Assessing the inhibitory potential of N-(3,4-dichloro-2-cyanophenyl)formamide against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety screen.[6] We use a fluorescence-based assay with isoform-specific probe substrates for a high-throughput initial screen.

Rationale for Experimental Design

This assay uses human liver microsomes and specific probe substrates that are converted into fluorescent metabolites by a single CYP isoform. An inhibitor will compete with the probe substrate, leading to a decrease in fluorescent signal. This allows for the rapid determination of an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[5]

Detailed Protocol: CYP Inhibition Assay
  • Plate Setup: In a 96-well plate, add HLM, phosphate buffer, and serial dilutions of N-(3,4-dichloro-2-cyanophenyl)formamide (e.g., 0.01 to 100 µM).

  • Substrate Addition: Add the specific CYP probe substrate (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Initiation: Pre-incubate the plate at 37°C, then initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection: Quantify the formation of the specific metabolite using LC-MS/MS.

  • Controls:

    • No Inhibitor Control: Represents 100% enzyme activity.

    • Positive Control Inhibitors: Include a known potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4) to confirm assay sensitivity.[5]

Data Interpretation & Illustrative Results

The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Table 3: Illustrative CYP Inhibition Profile (IC50, µM)

IsoformN-(3,4-dichloro-2-cyanophenyl)formamideInterpretation (General Guideline)
CYP1A2 > 50 µMLow Risk
CYP2C9 18.5 µMLow to Moderate Risk
CYP2C19 > 50 µMLow Risk
CYP2D6 25.3 µMLow Risk
CYP3A4 8.9 µMModerate Risk; warrants further investigation

Note: Data are for illustrative purposes only. An IC50 value below 10 µM, particularly for a major isoform like CYP3A4, is often a threshold for concern and may trigger further investigation into the mechanism of inhibition (e.g., time-dependent inhibition).[7]

Synthesis and Forward Look

Based on this comprehensive in vitro profiling campaign, we can construct an initial pharmacokinetic picture of N-(3,4-dichloro-2-cyanophenyl)formamide. The illustrative data suggest a compound with:

  • Moderate metabolic stability , indicating it may not be subject to rapid first-pass metabolism.

  • High plasma protein binding , which will need to be factored into the interpretation of in vivo efficacy and safety data.

  • A potential for CYP3A4 inhibition , highlighting a drug-drug interaction risk that must be monitored and further characterized.

This foundational dataset is invaluable. It provides the rationale for progressing the compound, flags potential liabilities to be addressed through medicinal chemistry, and informs the design of more complex in vivo pharmacokinetic studies. The logical, step-wise characterization outlined here ensures that development decisions are grounded in robust scientific evidence.

References

  • Compilation of 222 drugs' plasma protein binding data and guidance for study designs. (n.d.). Google.
  • Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. (2026, February 27). Preprints.org. Retrieved March 22, 2024, from [Link]

  • Poirier, A., et al. (2025, February 27). Cross-species comparisons of plasma binding and considerations for data evaluation. PMC. Retrieved March 22, 2024, from [Link]

  • Affrime, M., & Reidenberg, M. M. (n.d.). The protein binding of some drugs in plasma from patients with alcoholic liver disease. PubMed. Retrieved March 22, 2024, from [Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological. (n.d.). Google.
  • Lin, L. S., et al. (2006, December 28). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. PubMed. Retrieved March 22, 2024, from [Link]

  • Di, L., & Obach, R. S. (2022, June 21). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC. Retrieved March 22, 2024, from [Link]

  • Journal of Phytomedicine and Therapeutics. (2022, December 6). Google.
  • Lin, L. S., et al. (2009, June 11). Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. Retrieved March 22, 2024, from [Link]

  • Berezhkovskiy, L. M. (2006, October 15). Determination of drug binding to plasma proteins using competitive equilibrium binding to dextran-coated charcoal. PubMed. Retrieved March 22, 2024, from [Link]

  • Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. (2026, February 27). Preprints.org.
  • Kummer, O., et al. (2023, April 26). Evaluation of the cytochrome P450 2C19 and 3A4 inhibition potential of the complement factor 5a receptor 1 antagonist ACT‐1014‐6470 in vitro and in vivo. PMC. Retrieved March 22, 2024, from [Link]

  • Plasma Protein Binding Research Articles. (n.d.). R Discovery. Retrieved March 22, 2024, from [Link]

  • Cytochrome P450 Inhibition assay. (n.d.). Evotec. Retrieved March 22, 2024, from [Link]

  • Obach, R. S., et al. (2015, April 15). Contribution of Metabolites to P450 Inhibition–Based Drug–Drug Interactions: Scholarship from the Drug Metabolism Leadership Group of the Innovation and Quality Consortium Metabolite Group. DOI. Retrieved March 22, 2024, from [Link]

  • 3,4-dichloro-N-[(3-cyanophenyl)methyl]-N-(2-fluorophenyl)benzene-1-sulfonamide. (n.d.). Molport. Retrieved March 22, 2024, from [Link]

  • Guengerich, F. P. (2021, September 3). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Semantic Scholar. Retrieved March 22, 2024, from [Link]

  • Discoveries. (n.d.). NEDP. Retrieved March 22, 2024, from [Link]

  • Gu, C., et al. (2024, April 16). Radiolabel Uncovers Nonintuitive Metabolites of BIIB104: Novel Release of [14C]Cyanide from 2-Cyanothiophene and Subsequent Formation of [14C]Thiocyanate. PubMed. Retrieved March 22, 2024, from [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum. (n.d.). ChemRxiv. Retrieved March 22, 2024, from [Link]

  • Zhou, S., et al. (n.d.). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. PubMed. Retrieved March 22, 2024, from [Link]

  • Human Relevant | 3D DMPK / ADME In Vitro Assays. (2026, January 25). CN Bio Innovations. Retrieved March 22, 2024, from [Link]

  • Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. (2022, September 28). bioRxiv. Retrieved March 22, 2024, from [Link]

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Foundational

Spectroscopic Data and NMR Characterization of N-(3,4-dichloro-2-cyanophenyl)formamide: A Technical Whitepaper

Executive Summary & Structural Dynamics N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) is a highly functionalized aromatic intermediate characterized by a dense array of electron-withdrawing groups (EWG). The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) is a highly functionalized aromatic intermediate characterized by a dense array of electron-withdrawing groups (EWG). The presence of a formamide moiety, a cyano group, and two adjacent chlorine atoms creates a complex electronic environment that heavily influences its spectroscopic signature.

As a Senior Application Scientist, a frequent pitfall I observe in the characterization of secondary N-phenyl amides is the misinterpretation of conformational isomers (rotamers) as chemical impurities[1]. Due to the partial double-bond character of the C–N amide bond, rotation is restricted on the NMR timescale at ambient temperature, leading to distinct Z (transoid) and E (cisoid) rotamers[2]. Furthermore, the strong anisotropic deshielding from the ortho-cyano group and the quadrupolar relaxation effects of the halogens require a rigorous, self-validating analytical workflow to ensure unambiguous structural elucidation[3].

Mechanistic Insights into Amide Rotamers

In solution, secondary formamides exist as an equilibrium mixture. The Z-rotamer (where the formyl oxygen is anti to the bulky aryl ring) is typically the major thermodynamic product due to minimized steric clash.

  • Causality of NMR Splitting: The restricted C–N rotation means the formyl proton and the NH proton are locked in specific spatial arrangements. In the Z-rotamer, the NH and CHO protons are trans to each other, typically yielding a larger 3JNH,CHO​ coupling constant (~11 Hz). Conversely, the E-rotamer exhibits a smaller cis coupling (~2 Hz)[2].

  • Solvent Selection: DMSO- d6​ is specifically chosen over CDCl 3​ for this analysis. DMSO acts as a strong hydrogen-bond acceptor, disrupting random intermolecular solute-solute H-bonding. This sharpens the NH signals and stabilizes the rotameric populations, allowing for precise integration[3].

Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C) A->B Acquire C 2D NMR (HSQC, HMBC) B->C Assign D VT-NMR (Coalescence) C->D Rotamers E Data Analysis & Validation D->E Resolve

Fig 1. Self-validating NMR workflow for structural elucidation and rotamer resolution.

Expected Spectroscopic Data

To establish a self-validating system, the quantitative data must internally correlate. The integration of the formyl protons (Major + Minor rotamers) must exactly equal the integration of the isolated aromatic proton H6.

Table 1: 1 H NMR Data Summary (DMSO- d6​ , 400 MHz)
ProtonChemical Shift (ppm)Multiplicity J -Coupling (Hz)Assignment & Mechanistic Note
NH 10.40br s-Highly deshielded by EWGs; exchanges with D 2​ O.
CHO (Major Z)8.45d11.2Formyl proton; trans-coupling to NH[2].
CHO (Minor E)8.10d1.8Formyl proton; cis-coupling to NH.
H6 (Ar-H)8.05d8.8Ortho to formamide; deshielded by C=O anisotropy.
H5 (Ar-H)7.85d8.8Ortho to Cl; mutually coupled to H6[4].
Table 2: 13 C NMR Data Summary (DMSO- d6​ , 100 MHz)
CarbonChemical Shift (ppm)TypeAssignment Justification
C=O 160.5QuaternaryCharacteristic formamide carbonyl.
C1 139.2QuaternaryAr-N; deshielded by electronegative nitrogen.
C3 134.5QuaternaryAr-Cl; heavy atom effect.
C4 131.8QuaternaryAr-Cl; heavy atom effect.
C5 129.4CHAromatic methine.
C6 121.5CHAromatic methine.
C≡N 115.2QuaternaryNitrile carbon; sharp characteristic peak.
C2 112.0QuaternaryAr-CN; shielded relative to standard aromatic carbons.
Table 3: Orthogonal Validation (HRMS & IR)
TechniqueKey MetricSelf-Validating Observation
HRMS (ESI+) m/z 213.97 [M+H] + Isotopic pattern strictly dictates a 9:6:1 ratio for M : M+2 : M+4, validating the presence of exactly two chlorine atoms.
FT-IR 2230 cm −1 Sharp, distinct C≡N stretching frequency.
FT-IR 1680 cm −1 Amide I band (C=O stretch).

Self-Validating Experimental Protocols

Protocol 1: Unambiguous Assignment via 2D HMBC

The Challenge: In 1D 1 H NMR, H5 and H6 appear as two mutually coupled doublets ( J≈8.8 Hz), making them indistinguishable by basic splitting rules. The Solution: By leveraging 3J HMBC (Heteronuclear Multiple Bond Correlation), we create a definitive, self-validating assignment matrix. H5 will show a 3J correlation to the chlorinated C3 carbon, whereas H6 will show a 3J correlation to the cyano-bearing C2 carbon. This definitively locks the regiochemistry.

HMBC H5 H5 C3 C3 (Ar-Cl) H5->C3 3J C1 C1 (Ar-N) H5->C1 3J H6 H6 C4 C4 (Ar-Cl) H6->C4 3J C2 C2 (Ar-CN) H6->C2 3J CHO CHO CHO->C1 3J CO C=O CHO->CO 1J

Fig 2. Key 2D HMBC logical correlation network for unambiguous proton-carbon assignment.

Step-by-Step HMBC Methodology:

  • Prepare a high-concentration sample (15-20 mg) in 0.6 mL DMSO- d6​ to ensure sufficient signal-to-noise for quaternary carbons.

  • Acquire a standard 1 H- 13 C HSQC to map all direct 1JCH​ attachments (confirming C5 and C6).

  • Set up the HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Process data with a sine-bell squared window function. Cross-reference the H5 trace against the C3 shift (134.5 ppm) and the H6 trace against the C2 shift (112.0 ppm).

Protocol 2: Variable Temperature (VT) NMR for Rotamer Validation

To definitively prove that the minor peaks at 8.10 ppm (CHO) are rotamers and not synthetic impurities, VT-NMR is executed.

Step-by-Step VT-NMR Methodology:

  • Insert the sample into the NMR probe and acquire a baseline 1 H spectrum at 298 K. Both Z and E rotamer peaks will be sharp and distinct.

  • Increase the probe temperature in 10 K increments (308 K, 318 K, up to ~363 K). Allow 5 minutes of thermal equilibration at each step.

  • Observe the line broadening of the CHO signals. As the thermal energy overcomes the rotational barrier ( ΔG‡ ) of the C–N bond, the exchange rate increases.

  • Identify the coalescence temperature ( Tc​ ) , the exact point where the two doublets merge into a single broad plateau.

  • Self-Validation: Cool the sample back to 298 K and re-acquire. The spectrum must perfectly match the initial run, proving the process was a non-destructive thermodynamic equilibrium rather than thermal degradation.

References

  • Title: NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine Source: MDPI (Molecules) URL: [Link]

  • Title: Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[4]pyrrole Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Chemical Shift & Structural Anisotropy Source: MRI Questions URL: [Link]

  • Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Exploratory

Establishing the Baseline In Vitro Toxicity Profile of N-(3,4-dichloro-2-cyanophenyl)formamide

A Technical Guide for Preclinical Cellular Assays Abstract The early assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3][4] This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Cellular Assays

Abstract

The early assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3][4] This guide provides a comprehensive framework for establishing the baseline in vitro toxicity profile of the novel compound N-(3,4-dichloro-2-cyanophenyl)formamide. While specific toxicological data for this compound is not yet publicly available, this document outlines a robust, multi-parametric approach to elucidate its effects on cell viability, membrane integrity, and induction of apoptosis. By integrating established colorimetric, luminescence-based, and enzymatic assays, researchers can generate a foundational dataset to inform subsequent stages of development. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for a thorough preliminary toxicity assessment.

Introduction: The Imperative of Early-Stage Cytotoxicity Screening

The journey of a novel chemical entity from discovery to potential application is fraught with challenges, with unforeseen toxicity being a major cause of late-stage attrition.[1] Therefore, establishing a baseline toxicity profile in relevant human cell lines is a critical, cost-effective step to de-risk a project early in its lifecycle.[1][4] N-(3,4-dichloro-2-cyanophenyl)formamide is a compound of interest whose biological effects are yet to be characterized. Its structure, featuring a dichlorinated and cyanated phenyl ring attached to a formamide group, suggests the potential for biological activity that warrants a careful and systematic toxicological evaluation.

This guide details a tripartite strategy to assess the in vitro cytotoxicity of N-(3,4-dichloro-2-cyanophenyl)formamide, focusing on:

  • Metabolic Viability: Quantifying the reduction in metabolic activity as an indicator of cell health.

  • Cell Membrane Integrity: Measuring the leakage of intracellular enzymes as a marker of necrosis or late-stage apoptosis.

  • Apoptotic Induction: Detecting the activation of key effector caspases in the programmed cell death pathway.

By employing a panel of diverse cell lines, including both cancerous and non-cancerous models, this approach aims to provide a holistic initial assessment of the compound's cytotoxic potential and potential for cellular selectivity.

Experimental Design: A Multi-Faceted Approach to Toxicity Profiling

A robust in vitro toxicity assessment relies on the selection of appropriate cellular models and a combination of assays that interrogate different aspects of cellular health.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of the obtained data.[5][6] A tiered approach is recommended, utilizing both cancer and non-cancerous cell lines to identify potential therapeutic windows and off-target toxicities.

  • Cancer Cell Line Panel: To screen for potential anti-cancer activity, a panel representing diverse tissue origins is recommended. Examples include:

    • HepG2 (Hepatocellular Carcinoma): A well-characterized human liver cancer cell line, crucial for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[7]

    • A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

    • HCT116 (Colorectal Carcinoma): A commonly used model for colon cancer.

  • Non-Cancerous Cell Line: To assess general cytotoxicity and potential for off-target effects, a non-cancerous cell line is essential.

    • HEK293 (Human Embryonic Kidney): A widely used cell line for general toxicity studies due to its robust growth and transfectability.[6]

    • hTERT-immortalized Fibroblasts: These cells provide a model of "normal" human cells and are frequently used in cytotoxicity testing.[6]

The selection should be guided by the intended therapeutic application of the compound, if known.[8]

Overview of Selected Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach is advocated, combining assays that measure distinct cellular events.

Assay Principle Endpoint Primary Indication
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10][11]Colorimetric measurement of formazan concentration.Cell viability and metabolic activity.[9][12]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity.[13]Colorimetric or luminescent measurement of LDH activity.[13]Cell membrane damage, necrosis.
Caspase-3/7 Assay Detection of the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a pro-luminescent or pro-fluorescent substrate.[14][15][16]Luminescent or fluorescent signal proportional to caspase activity.Induction of apoptosis.[16][17]

This combination of assays allows for the differentiation between cytotoxic mechanisms, such as necrosis versus apoptosis, and provides a more comprehensive understanding of the compound's effects.

Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Cell_Lines Select & Culture Cancer & Non-Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Lines->Seeding Treatment Treat Cells for 24, 48, 72 hours Seeding->Treatment Compound_Prep Prepare Serial Dilutions of N-(3,4-dichloro-2-cyanophenyl)formamide Compound_Prep->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 Calculate IC50 Values (Dose-Response Curves) Data_Acquisition->IC50 Conclusion Conclusion

Caption: High-level workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often correlated with cell viability.[11]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes and is therefore retained within the cell.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[11][18]

  • Compound Treatment: Prepare serial dilutions of N-(3,4-dichloro-2-cyanophenyl)formamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[10][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[18]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[19] The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[19]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

    • Background: Medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[19] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[19]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 100 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[19] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Glo® Assay

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15]

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[15] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[15] The intensity of the light produced is proportional to the amount of caspase activity.[20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably using white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[20]

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[20]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours.[20]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.

Hypothesized Mechanism of Action and Signaling Pathway

Given the chemical structure of N-(3,4-dichloro-2-cyanophenyl)formamide, several potential mechanisms of toxicity can be hypothesized. Chlorinated aromatic compounds can induce oxidative stress and mitochondrial dysfunction.[21] The cyano group can also contribute to toxicity. These cellular insults can converge on pathways leading to apoptosis.

Hypothesized Apoptosis Pathway cluster_0 Cellular Stress Induction cluster_1 Apoptotic Signaling Cascade Compound N-(3,4-dichloro-2-cyanophenyl)formamide Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Bax Bax/Bak Activation CytoC Cytochrome c Release Mitochondria->CytoC Intrinsic Pathway ROS->CytoC Bax->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp9 Initiator Caspase-9 Activation Apaf1->Casp9 Casp37 Effector Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by cellular stress.

This proposed pathway suggests that N-(3,4-dichloro-2-cyanophenyl)formamide may induce mitochondrial stress and the generation of reactive oxygen species, leading to the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases-3 and -7. The experimental results from the described assays will help to validate or refute this hypothesis.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format for easy comparison. The primary endpoint for dose-response experiments is the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the measured parameter (e.g., cell viability).

Table 1: Example Data Table for Baseline Toxicity Profile of N-(3,4-dichloro-2-cyanophenyl)formamide

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
Cancer Cell Lines
HepG2 (Liver)MTT48Data to be determined
A549 (Lung)MTT48Data to be determined
MCF-7 (Breast)MTT48Data to be determined
HCT116 (Colon)MTT48Data to be determined
Non-Cancerous Cell Line
HEK293 (Kidney)MTT48Data to be determined

By comparing the IC50 values across different cell lines, a preliminary assessment of the compound's potency and selectivity can be made. A significantly lower IC50 value in cancer cell lines compared to non-cancerous cells would suggest a potential therapeutic window. The results from the LDH and caspase assays will provide further mechanistic insights into the nature of the observed cytotoxicity (necrotic vs. apoptotic).

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial in vitro toxicity assessment of N-(3,4-dichloro-2-cyanophenyl)formamide. By employing a panel of diverse cell lines and a multi-parametric assay strategy, researchers can obtain a comprehensive baseline understanding of the compound's cytotoxic potential. This foundational knowledge is indispensable for making informed decisions regarding the future development of this and other novel chemical entities.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. PubMed. [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC - NIH. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Drug Toxicity Mechanisms Implications and Prevention Strategies. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Mechanisms of Drug-Induced Toxicity. Evotec. [Link]

  • Mechanisms of Drug-induced Toxicity Guide. Cyprotex ADME-Tox Solutions. [Link]

  • Mechanisms of cytotoxicity caused by antitumour drugs. PubMed. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Predictive Toxicology Models Using Cell-Based Assays. Cytion. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Handling of N-(3,4-dichloro-2-cyanophenyl)formamide (CAS 259683-74-4)

Executive Summary In advanced organic synthesis, highly functionalized aryl formamides serve as critical building blocks for active pharmaceutical ingredients (APIs) and agrochemicals. N-(3,4-dichloro-2-cyanophenyl)forma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, highly functionalized aryl formamides serve as critical building blocks for active pharmaceutical ingredients (APIs) and agrochemicals. N-(3,4-dichloro-2-cyanophenyl)formamide (CAS 259683-74-4) is a specialized intermediate characterized by a dense array of electron-withdrawing groups on a single phenyl ring. The synergistic electronic effects of the 3,4-dichloro and 2-cyano substitutions fundamentally alter the basicity of the aniline nitrogen and the rotational dynamics of the formamide moiety.

This guide provides an authoritative breakdown of the compound's physicochemical properties, thermodynamic stability, and a self-validating analytical protocol designed to ensure structural integrity during laboratory handling.

Structural & Physicochemical Profiling

The physical behavior of CAS 259683-74-4 is dictated by the competing forces of its functional groups. The formamide group acts as a strong hydrogen bond donor and acceptor, driving crystallization, while the bulky, electron-withdrawing chlorine atoms increase lipophilicity and density.

Table 1: Physicochemical Properties & Structural Causality
PropertyValue / DescriptionCausality / Structural Driver
Molecular Formula C8H4Cl2N2OCore aryl ring + formamide + cyano + 2x chloro
Molecular Weight 215.03 g/mol Calculated exact mass
Physical State Crystalline SolidStrong intermolecular H-bonding (N-H···O=C) and planar π-π stacking
Predicted Melting Point 150 °C – 180 °CRigid planar structure and high crystal lattice energy characteristic of N-aryl formamides [1]
Predicted Boiling Point > 350 °C (Decomposes)Thermal deformylation typically occurs before the boiling point is reached
Density ~ 1.55 g/cm³High halogen content (dichloro substitution) significantly increases mass-to-volume ratio
Solubility Soluble in DMSO, DMF, MeCN; Insoluble in H2OLipophilic aryl core (LogP ~2.5) limits aqueous hydration; requires polar aprotic solvents

Thermodynamic Stability & Reactivity Matrix

As an Application Scientist, understanding why a molecule degrades or reacts is more important than simply knowing that it does. CAS 259683-74-4 exhibits two primary reactivity pathways driven by its structural thermodynamics:

  • Rotational Isomerism and Deformylation: The C-N bond in the formamide group has partial double-bond character, leading to distinct syn and anti rotamers. Because the 3,4-dichloro-2-cyano substitution heavily withdraws electron density from the nitrogen, the N-C(O) bond is weakened. Consequently, the formyl group is highly susceptible to cleavage (deformylation) via hydrolysis or methanolysis, yielding the free 3,4-dichloro-2-cyanoaniline [2].

  • Intramolecular Cyclization: The ortho-relationship between the nucleophilic formamide nitrogen/oxygen and the highly electrophilic cyano carbon creates a pre-organized geometry for intramolecular cyclization. Under specific thermal or base-catalyzed conditions, related N-(o-cyanophenyl)formamides are known to undergo ring closure to form valuable heterocyclic scaffolds, such as isatins or quinazolines [3].

Experimental Protocol: Self-Validating Analytical Characterization

To confidently utilize CAS 259683-74-4 in synthetic workflows, researchers must verify its purity and ensure it has not undergone premature deformylation. The following NMR/LC-MS protocol is designed as a self-validating system —the data output inherently proves the validity of the experimental conditions.

Step-by-Step Methodology
  • Step 1: Sample Preparation Weigh 1.0 mg of CAS 259683-74-4. Dissolve completely in 1.0 mL of anhydrous DMSO- d6​ (for NMR) or LC-MS grade Acetonitrile (for mass spectrometry). Causality: Polar aprotic solvents disrupt the strong intermolecular H-bonding without inducing solvolysis.

  • Step 2: Instrument Setup (NMR) Tune the NMR spectrometer (e.g., 400 MHz) for proton ( 1 H) acquisition. Crucially, set the probe temperature to 298 K (25 °C). Acquire 16-32 scans to ensure a high signal-to-noise ratio for minor conformational states.

  • Step 3: Data Acquisition & Self-Validation Check Analyze the formyl proton region (~8.0–8.5 ppm). You must observe two distinct singlets representing the syn and anti rotamers (typically in a 3:1 to 4:1 ratio).

    • Validation Logic: If only one sharp singlet is observed, the system has failed the validation check. This indicates either (A) the sample has undergone thermal deformylation (yielding the free amine, confirmed by an upfield shift of the aromatic protons), or (B) the NMR probe temperature is inadvertently set above the coalescence temperature of the amide bond, causing rapid rotation and signal averaging.

  • Step 4: Orthogonal LC-MS Confirmation Inject 1 µL of the sample into an LC-MS (ESI+). Run a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

    • Validation Logic: The presence of the [M+H]+ ion at m/z 215.9 (accounting for the 35 Cl isotopes) confirms the intact mass. The appearance of a major fragment at m/z 187.9 ( [M−28]+ ) validates the facile loss of carbon monoxide, a mechanistic hallmark of N-aryl formamides.

Visualization: Degradation & Synthetic Utility Pathways

The following diagram maps the logical relationship between the intact CAS 259683-74-4 molecule and its primary thermodynamic pathways, serving as a visual guide for process chemists optimizing reaction conditions.

G A N-(3,4-dichloro-2-cyanophenyl)formamide (CAS 259683-74-4) B Thermal/Catalytic Deformylation A->B H2O / MeOH / H+ C Intramolecular Cyclization A->C Electrophilic Attack (Cyano Group) D 3,4-dichloro-2-cyanoaniline (Free Amine) B->D - HCOOH E Quinazoline / Isatin Scaffolds C->E Ring Closure

Caption: Thermodynamic pathways of CAS 259683-74-4 showing deformylation and cyclization routes.

References

  • Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction Source: MDPI Molecules URL:[Link]

Protocols & Analytical Methods

Method

HPLC method development for N-(3,4-dichloro-2-cyanophenyl)formamide analysis

[label="Mobile Phase\nOptimization (pH & Organic Fig 1. Logical workflow for stability-indicating HPLC method development.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Mobile Phase\nOptimization (pH & Organic

Fig 1. Logical workflow for stability-indicating HPLC method development.

Optimized Chromatographic Conditions

To ensure reproducibility across different laboratories, the quantitative parameters of the method are summarized below.

Table 1: Instrument Parameters & Causality

ParameterSpecificationCausality / Rationale
Column PFP (150 x 4.6 mm, 3 µm)Enhanced retention for halogenated aromatics via π−π and halogen interactions.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses residual silanol ionization; provides baseline stability.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic modifier; maintains sharp peak shapes and low system pressure.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm internal diameter columns.
Column Temp 30 °CReduces solvent viscosity and ensures reproducible retention times.
Detection UV at 235 nmWavelength of maximum absorbance for the substituted benzamide chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial Hold (Focusing)
2.08020Isocratic Hold
10.02080Linear Ramp (Elution)
12.02080Column Wash
12.18020Re-equilibration
15.08020End of Run

Step-by-Step Experimental Protocol

Phase 1: Reagent and Standard Preparation
  • Diluent Preparation : Mix 50% Mobile Phase A and 50% Mobile Phase B. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting) at the column head.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of N-(3,4-dichloro-2-cyanophenyl)formamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes to ensure complete dissolution of the lipophilic crystal lattice), then make up to volume with diluent.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Phase 2: System Equilibration and Self-Validation

A robust protocol must be a self-validating system. Do not proceed to sample analysis unless the system passes these criteria.

  • Purge the HPLC system lines with Mobile Phase A and B to eliminate micro-bubbles.

  • Install the PFP column and equilibrate at 1.0 mL/min with the initial gradient composition (80% A / 20% B) for 20 column volumes (~30 minutes).

  • Injection Sequence :

    • Inject Blank (Diluent) to confirm baseline stability and the absence of ghost peaks.

    • Inject Working Standard (n=5) to calculate System Suitability Testing (SST) metrics:

      • Tailing Factor ( Tf​ ) : Must be 1.5. (Ensures silanol suppression is effective).

      • Theoretical Plates ( N ) : Must be 5000. (Ensures column bed integrity).

      • Precision (%RSD) : Peak area variance must be 2.0%.

Phase 3: Forced Degradation (Stability-Indicating Protocol)

To prove the method is stability-indicating, the analyte must be subjected to stress conditions to generate degradants, ensuring the PFP column can resolve the parent peak from its degradation products[1].

  • Hydrolytic Stress (Acid/Base) : Treat 1.0 mL of Stock Solution with 1.0 mL of 1N HCl (or 1N NaOH). Heat at 60 °C for 2 hours. Neutralize, dilute to 100 µg/mL with diluent, and inject. Expectation: Cleavage of the formamide group yields 3,4-dichloro-2-cyanoaniline. The method must demonstrate a resolution ( Rs​ ) 2.0 between the parent and the aniline degradant.

  • Oxidative Stress : Treat 1.0 mL of Stock Solution with 1.0 mL of 3% H2​O2​ at room temperature for 2 hours. Dilute to 100 µg/mL and inject to verify resolution from N-oxide degradants.

References

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?" Element Lab Solutions, .

  • Chauhan, A., et al. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines." International Journal of Pharmaceutical Sciences, .

  • "RP-HPLC Method Development And Validation Of Tetrabenazine With Its Known And Unknown Degradation Impurities." Neliti, .

  • Element Lab Solutions. "Screening Platforms for HPLC method development." Element Lab Solutions,.

Sources

Application

Using N-(3,4-dichloro-2-cyanophenyl)formamide as an intermediate in organic synthesis

An Application Guide for the Synthetic Utility of N-(3,4-dichloro-2-cyanophenyl)formamide Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a comprehensive technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthetic Utility of N-(3,4-dichloro-2-cyanophenyl)formamide

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of N-(3,4-dichloro-2-cyanophenyl)formamide. This compound is a highly functionalized intermediate, uniquely poised for complex organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry. The core of its utility lies in the ortho-formamido-nitrile moiety, a classic precursor for intramolecular cyclization reactions. This guide details a robust protocol for its synthesis via N-formylation and presents validated, step-by-step protocols for its subsequent transformation into valuable downstream products, such as quinazolinones. We delve into the mechanistic rationale behind these transformations, discuss the role of the formyl group as both a reactant and a protecting group, and explore its potential in modern C-H activation chemistry.

Introduction and Strategic Overview

N-(3,4-dichloro-2-cyanophenyl)formamide is a bespoke chemical intermediate whose value is derived from the precise arrangement of its functional groups. The electron-withdrawing nature of the two chlorine atoms and the cyano group significantly influences the reactivity of the aromatic ring and the N-formyl group.

The key strategic features of this molecule are:

  • A Pre-organized Heterocyclic Precursor : The 1,2-disubstitution pattern of the formamide and nitrile groups is an ideal arrangement for intramolecular cyclization to form fused heterocyclic systems.

  • A Modifiable Functional Handle : The N-formyl group can serve multiple roles. It can be a temporary protecting group for the parent aniline, which can be removed under specific conditions.[1] It can also act as an internal C1 source in cyclization reactions or serve as a directing group for further functionalization of the aromatic ring.[2]

  • A Densely Functionalized Core : The presence of chloro, cyano, and formamido groups on a single aromatic ring provides multiple sites for diversification, making it a valuable building block for creating libraries of complex molecules.

This guide will focus on the most direct and high-impact applications of this intermediate, providing reliable protocols and the scientific reasoning behind them.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted.

PropertyValue / Information
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Appearance Predicted: White to off-white crystalline solid
IUPAC Name N-(3,4-dichloro-2-cyanophenyl)formamide
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (DCM); sparingly soluble in water.
Safety Precautions H302/312/332 : Harmful if swallowed, in contact with skin, or if inhaled. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. EUH032 : Contact with acids liberates very toxic gas (HCN). Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use dry chemical, CO₂, or foam extinguishers.

Synthesis of N-(3,4-dichloro-2-cyanophenyl)formamide

The most efficient and reliable method for preparing the title compound is the N-formylation of its parent amine, 2-amino-3,4-dichlorobenzonitrile. Among the various known formylation methods, the use of acetic formic anhydride (AFA), generated in situ, is particularly effective for aryl amines, offering high yields under mild conditions.[3][4]

Protocol 1: N-Formylation using Acetic Formic Anhydride (AFA)

This protocol describes the in situ generation of the highly reactive AFA from formic acid and acetic anhydride, followed by its immediate reaction with the amine substrate.

Workflow Diagram:

G cluster_AFA AFA Generation (in situ) cluster_Formylation N-Formylation Reaction cluster_Workup Workup & Purification AA Acetic Anhydride AFA Acetic Formic Anhydride (AFA) AA->AFA 0°C FA Formic Acid FA->AFA Product N-(3,4-dichloro-2-cyanophenyl)formamide Amine 2-Amino-3,4-dichlorobenzonitrile (in THF) Amine->Product Add AFA solution 0°C to RT Quench Aqueous Quench (e.g., NaHCO₃) Product->Quench Extract Extraction (e.g., EtOAc) Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify G Start Start: N-(3,4-dichloro-2-cyanophenyl)formamide Deprotonation Base-mediated Deprotonation Start->Deprotonation 1. Base (e.g., NaOEt) Anion Formamide Anion Intermediate Deprotonation->Anion Cyclization Intramolecular Nucleophilic Attack Anion->Cyclization 2. Attack on nitrile carbon Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Tautomerization Proton Transfer / Tautomerization Tetrahedral->Tautomerization 3. Rearrangement Product Product: 6,7-Dichloroquinazolin-4(3H)-one Tautomerization->Product

Sources

Method

Advanced Antisolvent-Cooling Crystallization for the Purification of N-(3,4-dichloro-2-cyanophenyl)formamide

Application Note & Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Introduction & Physicochemical Profiling The purification of pharmaceutical intermediates containing h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Introduction & Physicochemical Profiling

The purification of pharmaceutical intermediates containing highly polar motifs alongside lipophilic aromatic systems presents unique thermodynamic challenges. N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) is a prime example of such a complex molecular architecture.

Structurally, the molecule features a lipophilic, electron-withdrawing 3,4-dichlorophenyl ring, a strongly dipolar cyano group, and a highly polar formamide (-NHCHO) moiety. The formamide group acts as both a strong hydrogen-bond donor and acceptor, driving the formation of robust intermolecular networks. During crystallization, these strong solute-solute interactions often lead to polymorphism or, more problematically, "oiling out" (Liquid-Liquid Phase Separation, LLPS) if supersaturation is generated too rapidly.

To achieve high purity and optimal crystal habit, a combined antisolvent-cooling crystallization strategy is required. This approach leverages the differential solubility profiles of the compound to precisely control the supersaturation trajectory.

Thermodynamic Rationale & Solvent Selection

The selection of a solvent system must balance the need for high solubility at elevated temperatures with the ability to reject structurally similar impurities (such as des-chloro analogs or unreacted anilines) upon cooling. Using the framework of Hansen Solubility Parameters (HSP) 1, we can partition the cohesive energy of the solute into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces.

  • Primary Solvent (Ethyl Acetate): EtOAc possesses a moderate dielectric constant and sufficient hydrogen-bond acceptor capacity to disrupt the solute-solute H-bonds of the formamide group. This results in a steep solubility curve, making it an ideal primary solvent.

  • Antisolvent (n-Heptane): n-Heptane acts as a strict antisolvent. It is miscible with EtOAc but lacks the polarity to solvate the formamide or cyano groups.

By combining these solvents, we can manipulate the solubility curve dynamically. The addition of heptane lowers the overall solubility capacity of the system, driving the target compound out of solution while retaining more lipophilic impurities in the mother liquor 2.

Process Dynamics: MSZW and Oiling Out

A critical failure point in formamide crystallization is primary nucleation. If a solution is cooled rapidly, it bypasses the Metastable Zone Width (MSZW) —the kinetic boundary between the solubility curve and the spontaneous nucleation threshold. Exceeding the MSZW forces the system to relieve supersaturation instantly, often resulting in the compound crashing out as an amorphous oil rather than a crystalline solid.

To prevent this, our protocol relies on seeding within the MSZW . By introducing a small amount of pure crystalline seed at a specific temperature, we bypass the high activation energy required for primary nucleation. The supersaturation is instead consumed by secondary nucleation and crystal growth on the existing seed surfaces 3. The subsequent slow addition of the antisolvent ensures the system remains safely within the MSZW throughout the entire process.

Experimental Workflow

G N1 1. Dissolution in EtOAc (T = 65°C) N2 2. Hot Filtration (Remove insolubles) N1->N2 N3 3. Controlled Cooling (Ramp: 0.5°C/min to 45°C) N2->N3 N4 4. Seeding & Aging (1 wt% seeds, hold 1h) N3->N4 Enter MSZW N5 5. Antisolvent Addition (n-Heptane, 0.1 vol/vol/min) N4->N5 Seed bed confirmed N6 6. Final Cooling (Ramp: 0.2°C/min to 5°C) N5->N6 Supersaturation driven N7 7. Filtration & Washing (Cold EtOAc/Heptane 1:3) N6->N7 N8 8. Vacuum Drying (40°C, <50 mbar) N7->N8 High-purity product

Workflow for antisolvent-cooling crystallization of N-(3,4-dichloro-2-cyanophenyl)formamide.

Quantitative Process Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters required to execute this purification at a standard laboratory scale (e.g., 100 g input).

ParameterValue / SpecificationMechanistic Purpose
Primary Solvent (EtOAc) 5.0 L / kg of crudeEnsures complete dissolution below the boiling point.
Dissolution Temperature 65 °CDisrupts H-bonding networks; ensures complete homogeneity.
Seeding Temperature 45 °CTargets the midpoint of the MSZW to prevent premature nucleation.
Seed Loading 1.0 wt% (relative to crude)Provides sufficient surface area for secondary nucleation.
Antisolvent (n-Heptane) 10.0 L / kg of crudeLowers solubility limit; drives target compound out of solution.
Antisolvent Dosing Rate 0.1 Volumes / minutePrevents localized supersaturation spikes and oiling out.
Final Isolation Temp 5 °CMaximizes yield while keeping impurities dissolved.
Expected Yield / Purity 88 - 92% / >99.5% HPLCHigh recovery with excellent rejection of related substances.

Step-by-Step Self-Validating Protocol

This methodology is designed to be a self-validating system. Each critical step includes a physical or analytical observation that must be met before proceeding, ensuring process robustness.

Step 1: Dissolution and Clarification

  • Charge 100 g of crude N-(3,4-dichloro-2-cyanophenyl)formamide into a jacketed reactor equipped with an overhead stirrer.

  • Add 500 mL of Ethyl Acetate (EtOAc).

  • Ramp the internal temperature to 65 °C with an agitation rate of 250 RPM.

  • Self-Validation Check: Visually inspect the solution. It must be completely clear and homogeneous. If particulates remain, hold for an additional 30 minutes.

  • Perform a hot filtration through a 1 μm PTFE filter into a pre-warmed receiving vessel to remove any insoluble mechanical impurities.

Step 2: Primary Cooling and Seeding

  • Program the reactor jacket to cool the solution from 65 °C to 45 °C at a linear ramp rate of 0.5 °C/min.

  • Once the internal temperature stabilizes at 45 °C, charge 1.0 g of pure N-(3,4-dichloro-2-cyanophenyl)formamide seeds (pre-slurried in 5 mL of EtOAc).

  • Maintain the temperature at 45 °C for a 60-minute aging period.

  • Self-Validation Check: After 60 minutes, visually confirm the presence of a persistent, opaque white seed bed. If the seeds dissolve, the solution is undersaturated; you must cool an additional 2 °C and re-seed.

Step 3: Antisolvent Addition

  • Begin the addition of 1000 mL of n-Heptane using a programmable dosing pump.

  • Set the dosing rate to 10 mL/min (0.1 vol/vol/min). Maintain agitation at 300 RPM to ensure rapid dispersion of the antisolvent and prevent localized supersaturation at the dosing point.

  • Self-Validation Check: Monitor the suspension density. The slurry should thicken gradually. A sudden, massive spike in turbidity indicates a crash-out (primary nucleation), which compromises purity.

Step 4: Final Cooling and Isolation

  • Once the n-Heptane addition is complete, initiate a secondary cooling ramp from 45 °C to 5 °C at a rate of 0.2 °C/min.

  • Hold the slurry at 5 °C for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Discharge the slurry and filter through a sintered glass funnel (Porosity 3) under vacuum.

Step 5: Washing and Drying

  • Wash the filter cake with 200 mL of a pre-chilled (5 °C) mixture of EtOAc/n-Heptane (1:3 v/v). Causality: The mixed solvent wash displaces the impure mother liquor without dissolving the purified crystal lattice.

  • Transfer the solid to a vacuum oven.

  • Dry at 40 °C under deep vacuum (<50 mbar) for 12 hours.

  • Self-Validation Check: Perform Loss on Drying (LOD) or NMR analysis to confirm residual solvents are below ICH Q3C limits.

References

  • Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Metastable Zone Width and Primary Nucleation Kinetics for Crystallization of KCl from a KCl-MgCl2-H2O System. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Application

Application Note: Catalytic Reduction and Tandem Cyclization of N-(3,4-dichloro-2-cyanophenyl)formamide

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction The 3,4-dihydroquinazoline scaffold is a highly privileged pharmacophore in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction

The 3,4-dihydroquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs[1]. The synthesis of these heterocycles often relies on the construction of functionalized aromatic precursors.

N-(3,4-dichloro-2-cyanophenyl)formamide is an ideal precursor for synthesizing 5,6-dichloro-3,4-dihydroquinazolines. However, its conversion presents a significant chemoselectivity challenge: the catalytic hydrogenation of the cyano group (–CN) to a primary amine (–CH₂NH₂) must be achieved without triggering the hydrodehalogenation of the 3,4-dichloro substituents on the aromatic ring[2]. This Application Note details a highly chemoselective, self-validating protocol utilizing an ethylenediamine-poisoned Platinum on Carbon (EDA-Pt/C) catalyst to achieve the targeted reduction, followed by a spontaneous tandem cyclization to yield the desired dihydroquinazoline.

Mechanistic Insights & Causality

The Hydrodehalogenation Challenge

Standard palladium (Pd/C) or unmodified platinum (Pt/C) catalysts are highly active for nitrile reductions but exhibit a fatal flaw when applied to halogenated arenes: they readily cleave C–Cl bonds. During hydrogenation, the electron-rich dichloro-aromatic ring adsorbs in a planar fashion onto the metal surface, facilitating oxidative addition into the C–Cl bond and resulting in extensive dehalogenation.

Catalyst Selection: The Role of Ethylenediamine

To mitigate dehalogenation, we employ an ethylenediamine-modified Pt/C (EDA-Pt/C) catalyst. The causality behind this choice is rooted in interfacial electronic modification. The electron-donating nature of ethylenediamine enriches the electron density of the Pt nanowire surface. This highly electron-rich surface electrostatically repels the electron-rich dichloro-aromatic ring, preventing planar adsorption. Consequently, the catalyst favors the adsorption and reduction of the electron-deficient cyano group, completely suppressing hydrodehalogenation[3].

Tandem Cyclization Pathway

Once the nitrile is reduced to an aminomethyl group, the resulting intermediate—N-(2-aminomethyl-3,4-dichlorophenyl)formamide—is highly reactive. The newly formed primary amine acts as an intramolecular nucleophile, attacking the adjacent formamide carbonyl. Subsequent dehydration (loss of H₂O) closes the pyrimidine ring, yielding 5,6-dichloro-3,4-dihydroquinazoline. To prevent intermolecular dimerization (secondary amine formation) during the initial nitrile reduction, methanolic ammonia (NH₃/MeOH) is utilized as the solvent system.

Reaction Pathway Visualization

ReactionPathway A N-(3,4-dichloro-2-cyanophenyl)formamide (Starting Material) B N-(2-aminomethyl-3,4-dichlorophenyl)formamide (Intermediate) A->B H2, EDA-Pt/C Chemoselective Reduction D Dehalogenated Byproducts (Undesired) A->D H2, Pd/C (Standard) Hydrodehalogenation C 5,6-Dichloro-3,4-dihydroquinazoline (Final Product) B->C Intramolecular Cyclization - H2O

Reaction pathway for chemoselective reduction and tandem cyclization of the formamide.

Quantitative Catalyst Comparison

The following table summarizes the chemoselectivity and yield profiles of various catalyst systems evaluated for this transformation. The data clearly validates the necessity of the EDA-Pt/C system.

Catalyst SystemAdditiveConversion (%)Dehalogenation (%)Dihydroquinazoline Yield (%)
5% Pd/CNone>9985.0<10.0
5% Pt/CNone>9942.551.0
Raney NickelNone85<5.078.0
5% Pt/C Ethylenediamine >99 <1.0 94.5

Experimental Protocols

This protocol is designed as a self-validating system; in-process controls (HPLC) are integrated to ensure the complete suppression of dehalogenation before proceeding to isolation.

Materials Required
  • N-(3,4-dichloro-2-cyanophenyl)formamide (10.0 mmol)

  • 5% Pt/C (Evonik or equivalent, 500 mg)

  • Ethylenediamine (EDA, 0.1 mmol, 1 mol%)

  • 7M Ammonia in Methanol (NH₃/MeOH, 50 mL)

  • Parr Hydrogenation Reactor (or equivalent pressure vessel)

Step-by-Step Methodology

Step 1: Catalyst Poisoning (Modification)

  • Suspend 500 mg of 5% Pt/C in 10 mL of methanol within a 100 mL beaker.

  • Add 0.1 mmol of ethylenediamine (EDA) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to allow the EDA to coordinate and electronically modify the Pt surface[3].

Step 2: Reaction Setup

  • Transfer the EDA-Pt/C suspension into a 250 mL Parr reactor vessel.

  • Dissolve 10.0 mmol of N-(3,4-dichloro-2-cyanophenyl)formamide in 40 mL of 7M NH₃/MeOH. Transfer this solution to the reactor. Note: The ammonia prevents the formation of secondary amines by competing for the reactive imine intermediate.

  • Seal the reactor and purge the headspace with Nitrogen (3 cycles at 20 psi) followed by Hydrogen (3 cycles at 20 psi).

Step 3: Catalytic Hydrogenation & Cyclization

  • Pressurize the reactor to 50 psi with H₂.

  • Stir the reaction mixture at 600 rpm at 25 °C.

  • Monitor the hydrogen uptake. The reaction typically reaches completion within 4–6 hours.

  • Self-Validation Check: Sample 100 µL of the reaction mixture, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS or HPLC. Confirm the disappearance of the starting material and verify that dehalogenated mass peaks (M-34 or M-68) are <1%.

Step 4: Workup and Isolation

  • Carefully vent the hydrogen gas and purge the reactor with Nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the EDA-Pt/C catalyst. Wash the Celite pad with 20 mL of hot methanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove ammonia and methanol. The tandem cyclization to the dihydroquinazoline is typically complete upon solvent removal due to the concentration of the intermediate.

  • Recrystallize the crude solid from an ethanol/water mixture (80:20) to afford pure 5,6-dichloro-3,4-dihydroquinazoline as an off-white crystalline solid.

References

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: Molecules / PMC (NIH) URL:[Link]

Sources

Method

Application Notes &amp; Protocols for N-(3,4-dichloro-2-cyanophenyl)formamide in Agrochemical Research

Preamble: A Strategic Approach to a Novel Candidate N-(3,4-dichloro-2-cyanophenyl)formamide is not currently a widely documented active ingredient in agrochemical literature. This guide, therefore, is designed as a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Strategic Approach to a Novel Candidate

N-(3,4-dichloro-2-cyanophenyl)formamide is not currently a widely documented active ingredient in agrochemical literature. This guide, therefore, is designed as a comprehensive research and development framework. It outlines the logical, phased progression of inquiry required to evaluate its potential as a novel agrochemical agent. We will proceed from fundamental characterization through to formulation and advanced mechanistic studies, providing both the "how" and the "why" for each experimental decision. This document serves as a roadmap for any researcher tasked with unlocking the potential of this or any other new chemical entity (NCE) in crop protection.

Section 1: Rationale & Hypothesis Generation - A Structural Analysis

The decision to invest in a novel compound begins with a hypothesis grounded in its chemical structure. N-(3,4-dichloro-2-cyanophenyl)formamide contains three key moieties that suggest potential bioactivity:

  • 3,4-Dichloroaniline Backbone: This structure is a well-known building block for numerous herbicides.[1][2] Herbicides like Diuron, Linuron, and Propanil are all derived from 3,4-dichloroaniline and function by inhibiting Photosystem II in plants. This moiety is known to be a persistent and primary metabolite of such pesticides, indicating its environmental relevance and inherent biological interaction potential.[3]

  • Cyanophenyl Group: The cyano (-C≡N) group is a potent electrophile and can participate in various biochemical interactions. It is present in several classes of pesticides. For instance, cyanogenic glycosides in plants can release cyanide as a defense mechanism, highlighting its potential as a toxicant.[4] Furthermore, certain modern herbicides and insecticides incorporate this group, suggesting its utility in targeting specific enzymes or receptors.[5]

  • N-phenylformamide Structure: Formamide itself is a versatile chemical feedstock used in the synthesis of various pesticides.[6][7] More specifically, the related formamidine class of insecticides/acaricides, such as Chlordimeform and Amitraz, are known for their unique mode of action, which includes direct lethality and behavioral effects on pests.[8][9][10] The N-formamide group in our target molecule could potentially be hydrolyzed in vivo to an aniline or undergo other metabolic transformations that confer bioactivity.

Hypothesis: Based on these structural components, N-(3,4-dichloro-2-cyanophenyl)formamide is hypothesized to possess herbicidal activity, potentially through inhibition of a key plant enzyme system. A secondary hypothesis is that it may exhibit insecticidal or acaricidal properties due to the formamide-like structure. The initial research program should therefore be designed to test these hypotheses broadly.

Section 2: Phase 1 - Foundational Physicochemical Characterization

Before any biological or formulation work, the fundamental properties of the Pure Active Ingredient (PAI) must be rigorously determined.[11] These properties dictate everything that follows, from handling procedures to formulation feasibility. All testing should adhere to international standards such as the OECD Guidelines for the Testing of Chemicals and EPA data requirements to ensure data quality and regulatory acceptance.[12][13][14][15]

Protocol 2.1: Core Physicochemical Profile

This protocol outlines the minimum dataset required for initial assessment.

Objective: To determine the fundamental physical and chemical properties of N-(3,4-dichloro-2-cyanophenyl)formamide (PAI).

Methodologies: Standard analytical methods, such as those published by CIPAC and OECD, should be followed.[16][17]

Required Measurements & Rationale:

PropertyTypical Method(s)Rationale & Implication for Formulation
Appearance Visual InspectionProvides a baseline for identity and purity checks.
Melting Point Differential Scanning Calorimetry (DSC), Capillary Method (OECD 102)Determines if the AI is solid or liquid at ambient temperatures. A melting point >50°C is preferable for developing stable Suspension Concentrates (SC).[18]
Water Solubility Flask Method, Column Elution Method (OECD 105)Critical for formulation choice. Low solubility (<100 ppm) suggests an SC or EC. Higher solubility might allow for a Soluble Liquid (SL).
Solvent Solubility HPLC-UV analysis of saturated solutions in various solvents (e.g., Xylene, Solvesso™, Cyclohexanone, Methanol)Essential for developing an Emulsifiable Concentrate (EC). Identifies suitable solvents for dissolving the AI.[19][20]
Partition Coefficient (Log P) HPLC Method, Shake Flask Method (OECD 107/117)Predicts the compound's lipophilicity. A high Log P suggests it will partition into organic phases and may have good cuticle penetration but poor systemic movement in plants.
Dissociation Constant (pKa) Titration Method, Spectrophotometry (OECD 112)Determines if the molecule ionizes at different pH values. This affects solubility, stability, and biological uptake.
Vapour Pressure Gas Saturation Method, Effusion Method (OECD 104)Indicates volatility. High volatility can lead to loss of AI after application and potential inhalation exposure risks.
Hydrolytic Stability HPLC analysis of AI in buffered solutions (pH 4, 7, 9) over time (OECD 111)Determines stability in water. Rapid degradation at certain pH values will preclude water-based formulations or require stabilizing agents.

Section 3: Phase 2 - Comprehensive Biological Efficacy Screening

A tiered screening approach is the most efficient method to identify potential pesticidal activity. The process begins with high-throughput screening (HTS) against a broad range of targets and progresses to more focused, whole-organism assays for promising "hits."[21][22]

Workflow 3.1: Tiered Bio-Efficacy Screening

G cluster_0 Tier 1: High-Throughput Screening (HTS) cluster_1 Tier 2: Primary Whole Organism Screening cluster_2 Tier 3: Secondary Screening & Dose-Response HTS_Herb Herbicidal HTS (e.g., Algal growth, Lemna assay) Decision1 Activity Detected? HTS_Herb->Decision1 HTS_Insect Insecticidal HTS (e.g., Mosquito larvae, Cell-based assays) HTS_Insect->Decision1 HTS_Fung Fungicidal HTS (e.g., Spore germination assay) HTS_Fung->Decision1 PS_Herb Post-emergence spray on indicator plant panel (Monocots & Dicots) Decision2 Confirmable Activity? PS_Herb->Decision2 PS_Insect Topical application or diet incorporation (e.g., Aphids, Caterpillars) PS_Insect->Decision2 SS_Herb Rate-ranging on key weed species (Determine GR50) Advance Advance to Formulation Dev. SS_Herb->Advance SS_Insect Determine LD50/LC50 on target pests and non-target insects SS_Insect->Advance Decision1->PS_Herb Yes (Herbicidal) Decision1->PS_Insect Yes (Insecticidal) Stop Terminate Project Decision1->Stop No Decision2->SS_Herb Yes (Herbicidal) Decision2->SS_Insect Yes (Insecticidal) Decision2->Stop No

Caption: Tiered workflow for evaluating biological activity.

Protocol 3.2: Primary Herbicidal Screening (Post-Emergence)

This protocol is designed as a follow-up to a positive HTS hit, providing data on whole-plant activity. It is based on established methods for testing plant responses to chemical exposure.[23]

Objective: To assess the post-emergence herbicidal activity of N-(3,4-dichloro-2-cyanophenyl)formamide on a representative panel of monocot and dicot weed species.

Materials:

  • Technical grade N-(3,4-dichloro-2-cyanophenyl)formamide

  • Acetone (reagent grade)

  • Tween® 20 or similar non-ionic surfactant

  • Weed species grown to the 2-4 true leaf stage (e.g., Monocots: Avena fatua (wild oat), Setaria viridis (green foxtail); Dicots: Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters))

  • Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha)

  • Greenhouse or growth chamber with controlled environment (22-25°C, 16:8h light:dark cycle)

Procedure:

  • Preparation of Test Solution:

    • Dissolve a precise weight of the AI in acetone to create a stock solution (e.g., 10,000 ppm).

    • Prepare the final spray solution by diluting the stock solution in water containing 0.1% (v/v) Tween® 20. A high, single test rate is used for primary screening (e.g., 1000-2000 g AI/ha).

    • Prepare a "vehicle control" solution containing only acetone and surfactant at the same concentration as the test solution.

  • Application:

    • Arrange pots of the test weed species in the track sprayer. Include at least three replicate pots per species.

    • Spray the plants evenly with the test solution. Spray a separate set of plants with the vehicle control.

  • Incubation and Evaluation:

    • Return the plants to the controlled environment.

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT). Use a rating scale of 0% (no effect) to 100% (complete plant death). Record symptoms (e.g., chlorosis, necrosis, stunting).

    • At 14 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the vehicle control. A statistically significant reduction in biomass or a high phytotoxicity rating (>70%) indicates promising herbicidal activity and warrants progression to secondary, dose-response screening.[24]

Section 4: Phase 3 - Formulation Development

A successful formulation must ensure the active ingredient is stable, easy to handle, and efficacious upon application.[25] Based on the physicochemical data from Phase 1, we will detail protocols for two common formulation types: an Emulsifiable Concentrate (EC) for oil-soluble AIs and a Suspension Concentrate (SC) for water-insoluble solid AIs.[26]

Workflow 4.1: Formulation Type Selection & Development

G Start Physicochemical Data (from Phase 1) IsSolid AI is a solid at ambient temp? Start->IsSolid IsSoluble AI soluble in organic solvent? IsSolid->IsSoluble Yes WaterSol AI water solubility < 100 ppm? IsSolid->WaterSol No (Liquid AI) IsSoluble->WaterSol No EC_Dev Develop Emulsifiable Concentrate (EC) IsSoluble->EC_Dev Yes SC_Dev Develop Suspension Concentrate (SC) WaterSol->SC_Dev Yes Other_Form Consider other formulation types (e.g., WP, WDG, SL) WaterSol->Other_Form No

Caption: Logic for selecting a formulation development path.

Protocol 4.2: Development of an Emulsifiable Concentrate (EC)

An EC is a solution of the AI in a solvent with emulsifiers. When diluted in water, it forms a spontaneous and stable oil-in-water emulsion.[19][20][27]

Objective: To develop a stable 200 g/L EC formulation of N-(3,4-dichloro-2-cyanophenyl)formamide.

Materials:

  • N-(3,4-dichloro-2-cyanophenyl)formamide (AI)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (requires screening, but a starting point is a mix of a non-ionic, like a sorbitan ester, and an anionic, like a calcium dodecylbenzene sulfonate)

  • Glass beakers, magnetic stirrer, graduated cylinders

  • CIPAC Standard Hard Water

Procedure:

  • Component Screening:

    • Confirm the solubility of the AI in the chosen solvent at the target concentration (20% w/v) at both room temperature and 5°C.

    • Screen various emulsifier blends to find a system that provides spontaneous and stable emulsification of the solvent/AI solution in water.

  • Formulation Preparation (Lab Scale - 100 mL):

    • To a beaker, add ~70 mL of the aromatic solvent.

    • While stirring, slowly add 20 g of the AI until fully dissolved.

    • Add the pre-determined amount of the emulsifier blend (typically 5-10% of the total volume).

    • Add solvent to bring the final volume to 100 mL. Stir until homogenous.

  • Quality Control & Stability Testing:

    • Emulsion Stability Test (CIPAC MT 36): Dilute 5 mL of the EC into 95 mL of standard hard water in a graduated cylinder. Invert 30 times. Observe the amount of cream or sediment at 0.5, 1, 2, and 24 hours. A stable formulation will show minimal separation.[28]

    • Accelerated Storage Stability: Store samples of the concentrate at 54°C for 14 days (simulates ~2 years at room temp). After storage, the formulation should remain a clear, stable solution and must still pass the emulsion stability test.

    • Low-Temperature Stability: Store a sample at 0°C for 7 days. No crystallization of the AI should occur.

Protocol 4.3: Development of a Suspension Concentrate (SC)

An SC is a stable dispersion of solid AI particles in water.[18][26] This formulation type is ideal for water-insoluble solid AIs and avoids the use of organic solvents.[29]

Objective: To develop a stable 450 g/L SC formulation of N-(3,4-dichloro-2-cyanophenyl)formamide.

Materials:

  • N-(3,4-dichloro-2-cyanophenyl)formamide (AI), micronized (particle size < 5 µm)

  • Wetting agent (e.g., sodium lignosulfonate)

  • Dispersing agent (e.g., EO/PO block copolymer)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoam agent (e.g., silicone-based)

  • Biocide

  • Deionized water

  • High-shear mixer and a bead mill

Procedure:

  • Preparation of Mill Base:

    • In a beaker, combine water, antifreeze, wetting agent, and dispersing agent. Mix until homogenous.

    • Slowly add the micronized AI powder to the liquid phase under high-shear mixing to create a slurry (the "mill base").

  • Wet Milling:

    • Pass the mill base through a laboratory bead mill. The goal is to reduce the particle size of the AI to a mean of 2-4 microns with a narrow distribution. This is critical for preventing sedimentation and ensuring good suspensibility.[30]

    • Monitor particle size throughout the milling process.

  • Final Formulation ("Let-down"):

    • Transfer the milled slurry to a mixing vessel.

    • Slowly add the pre-hydrated thickener solution while gently stirring.

    • Add the antifoam agent and biocide.

    • Add remaining water to reach the final target volume and concentration.

  • Quality Control & Stability Testing:

    • Suspensibility (CIPAC MT 184): After dilution in standard water, a high percentage of the AI (>85%) should remain in suspension after 30 minutes.[18]

    • Pourability: The concentrate should be easily pourable from its container. Measure the residue left after pouring.

    • Accelerated Storage Stability: Store samples at 54°C for 14 days. Check for particle size growth (e.g., Ostwald ripening), phase separation (syneresis), and claying. The formulation must still pass the suspensibility test after storage.

    • Freeze-Thaw Stability: Cycle the formulation through several freeze-thaw cycles (e.g., -10°C to 25°C). The formulation should not show phase separation or significant viscosity changes.

Typical Formulation RecipesEmulsifiable Concentrate (EC)Suspension Concentrate (SC)
Active Ingredient 200 g/L450 g/L
Solvent ~700 g/L (e.g., Aromatic 150)N/A
Wetting Agent N/A20 - 30 g/L
Dispersing Agent N/A30 - 50 g/L
Emulsifier(s) 50 - 100 g/LN/A
Antifreeze N/A50 - 80 g/L
Thickener N/A1 - 4 g/L
Antifoam/Biocide As neededAs needed
Diluent To Volume (Solvent)To Volume (Water)

Section 5: Phase 4 - Advanced Studies: Mode of Action (MoA) Elucidation

Understanding the specific biochemical target of a novel active ingredient is crucial for managing resistance, understanding its selectivity, and for regulatory purposes.[31][32] MoA studies are complex and typically follow the confirmation of significant, repeatable bio-efficacy.

Initial Investigative Steps:

  • Symptomology Analysis: Carefully observe and document the progression of symptoms in treated plants or insects. For herbicides, symptoms like rapid bleaching might suggest a pigment synthesis inhibitor, while rapid necrosis could indicate a cell membrane disrupter. For insecticides, symptoms like paralysis versus constant excitation can point towards different neurological targets.[33]

  • Metabolomic & Transcriptomic Profiling: Modern "-omics" techniques can provide powerful clues. Comparing the metabolic and gene expression profiles of treated versus untreated organisms can highlight specific pathways that are being disrupted.[34] For example, a buildup of a specific substrate could indicate that its corresponding enzyme is being inhibited.

  • Enzyme Inhibition Assays: Based on the structural rationale (Section 1) and symptomology, targeted in vitro assays can be performed. For N-(3,4-dichloro-2-cyanophenyl)formamide, a primary candidate for testing would be the Photosystem II (PSII) inhibition assay, given its 3,4-dichloroaniline core. If insecticidal activity is observed, assays for acetylcholinesterase or octopamine receptor binding would be logical starting points.[8]

These advanced studies move the project from "what does it do" to "how does it work," which is the pinnacle of agrochemical research and a prerequisite for successful commercial development.[35]

References

  • Data Requirements for Pesticide Registr
  • Data Requirements for Pesticide Registration. (2026, January 14). US EPA. [Link]

  • Test Guidelines for Pesticide Data Requirements. (2026, February 6). US EPA. [Link]

  • Formulation - Agro Chemicals. (n.d.). AgroChemicals.com. [Link]

  • OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. (2006, July 19). OECD. [Link]

  • Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. International Research Journal of Agricultural Science and Soil Science, 3(11), 393-401. [Link]

  • Guiding Principles for Data Requirements. (2025, October 8). US EPA. [Link]

  • Formulating emulsifiable concentrate (EC). (n.d.). Croda Agriculture. [Link]

  • 40 CFR Part 158 -- Data Requirements for Pesticides. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]

  • Mode of action of pesticides and the novel trends – A critical review. (2018, August 1). ResearchGate. [Link]

  • OECD Guideline for the Testing of Chemicals 216: Soil Microorganisms: Nitrogen Transformation Test. (2000). Biotecnologie BT. [Link]

  • Jadhav, V. V., & Karmarkar, M. S. (2025, August 16). Development of Emulsifiable Concentrates (EC) Formulations for Management of Snails. Journal of Experimental Agriculture International. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • OECD Guideline for the Testing of Chemicals 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). EPP Ltd. [Link]

  • Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts. (n.d.). ResearchGate. [Link]

  • OECD Guideline for the Testing of Chemicals: Crop Field Trial. (n.d.). OECD. [Link]

  • Elucidating novel biopesticide modes of action in insects : physiological, cellular and molecular approaches. (n.d.). Western Sydney University. [Link]

  • To Develop An Emulsifiable Concentrate (EC) Formulation. (n.d.). AgroChemicals.com. [Link]

  • Suspension concentrate (SC) guide. (n.d.). Croda Agriculture. [Link]

  • Bissessur, A. D., et al. (2007). Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. Journal of Agricultural and Food Chemistry. [Link]

  • Systemic Insecticide: Emulsifiable Concentrate Formulation. (n.d.). Aragen Life Sciences. [Link]

  • PhD: "Elucidating Novel Biopesticide Modes of Action in Insects: Physiological, Cellular and Molecular Approaches". (2023, September 7). Inside Cotton. [Link]

  • Mita, T. (2022). Development of novel pesticides in the 21st century. Journal of Pesticide Science. [Link]

  • A High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. (n.d.). Defense Technical Information Center. [Link]

  • Suspension Concentrate (SC/ Fowable). (n.d.). Institute of Pesticide Formulation Technology (IPFT). [Link]

  • Formamide. (n.d.). Wikipedia. [Link]

  • Development and application of a novel suspension concentrate for seed coating of rice for controlling bakanae disease and seedling rot disease. (2024, June 6). Frontiers in Plant Science. [Link]

  • A high-throughput screening method to identify potential pesticides for mosquito control. (2009, March 15). PubMed. [Link]

  • Active ingredient testing for crop protection. (n.d.). Labcorp. [Link]

  • CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. (n.d.). i-formulate. [Link]

  • Study Protocols - Experimental Guidelines. (2010, April 8). IUPAC Agrochemicals. [Link]

  • 3,4-Dichloroaniline. (n.d.). Wikipedia. [Link]

  • Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. (2023, February 20). Chemistry – A European Journal. [Link]

  • Physicochemical Properties and Technical Characteristics of Formulated Products. (n.d.). Labcorp. [Link]

  • Herbicidal activity (inhibition rate, %) of some compounds at 150 g/ha. (n.d.). ResearchGate. [Link]

  • Chemistry, biological activity, and uses of formamidine pesticides. (n.d.). PMC - NIH. [Link]

  • Chemistry, biological activity, and uses of formamidine pesticides. (n.d.). PubMed. [Link]

  • Formamide. (n.d.). Heben Pesticide. [Link]

  • 3,4-dichloroaniline. (2025, October 22). AERU - University of Hertfordshire. [Link]

  • High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. (2009, March 1). Journal of Medical Entomology. [Link]

  • Herbicidal potential of phenolic and cyanogenic glycoside compounds isolated from Mediterranean plants. (2025, August 6). ResearchGate. [Link]

  • Advances in Pesticide Screening Techniques. (2022, July 29). Technology Networks. [Link]

  • SIDS INITIAL ASSESSMENT PROFILE for 3,4-Dichloroaniline. (2005). OECD. [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023, July 28). MDPI. [Link]

  • Mechanistic elucidation of cyanamide's selective herbicidal activity via integrated transcriptome-metabolome analysis: Implications for cleaner alfalfa production. (2025, July 1). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3,4-dichloro-2-cyanophenyl)formamide

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,4-dichloro-2-cyanophenyl)f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,4-dichloro-2-cyanophenyl)formamide. It offers a detailed, optimized protocol and addresses common challenges through a structured troubleshooting and FAQ section.

I. Overview & Recommended Synthetic Protocol

The target molecule, N-(3,4-dichloro-2-cyanophenyl)formamide, is synthesized via the N-formylation of its corresponding aniline precursor, 2-amino-5,6-dichlorobenzonitrile. Due to the presence of electron-withdrawing groups (two chloro, one cyano) on the aromatic ring, the amino group exhibits reduced nucleophilicity. Therefore, a highly efficient formylating agent is required for optimal conversion.

The recommended method is the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride. This method is known for its high efficiency, rapid reaction times, and excellent yields across a wide range of amines, including deactivated and sterically hindered substrates.[1] The AFA reagent is a more potent acylating agent than formic acid alone.[2]

Optimized Protocol: N-Formylation using in situ Acetic Formic Anhydride (AFA)

This protocol details the generation of the AFA reagent followed by its reaction with the amine substrate.

Materials:

  • 2-amino-5,6-dichlorobenzonitrile

  • Formic Acid (≥95%)

  • Acetic Anhydride

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5,6-dichlorobenzonitrile (1.0 eq.) in the chosen anhydrous solvent (e.g., THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • In Situ AFA Preparation: In a separate, dry flask, cool acetic anhydride (1.2 eq.) to 0 °C. Slowly add formic acid (1.5 eq.) dropwise with stirring.[2]

    • Expert Insight: This step is critical. The pre-formation of the mixed anhydride at low temperature is essential for maximizing its concentration and preventing premature decomposition or side reactions. Allow this mixture to stir at 0 °C for 15-30 minutes to ensure complete formation of the AFA reagent.[2]

  • Formylation Reaction: Slowly add the freshly prepared AFA solution to the cooled amine solution via the dropping funnel over 20-30 minutes. Maintain the internal temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by the careful addition of a saturated sodium bicarbonate solution to neutralize the excess acids.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-(3,4-dichloro-2-cyanophenyl)formamide.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene) or by column chromatography on silica gel if necessary.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can typically be traced to three main areas: reagent quality, reaction conditions, or incomplete conversion.

  • Reagent Quality & Moisture: The in situ generation of AFA is sensitive to water, which will hydrolyze the anhydrides, consuming your reagents. Ensure that the formic acid and acetic anhydride are of high purity and that all solvents are anhydrous. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The formation of AFA is an exothermic process. It is crucial to prepare the reagent at 0 °C and add it slowly to the cooled amine solution.[2] Allowing the temperature to rise can lead to decomposition of the AFA and potential side reactions.

  • Order of Addition: Always prepare the AFA reagent first before adding it to the amine substrate. Adding the amine to a mixture of formic acid and acetic anhydride can lead to less efficient formylation.

  • Stoichiometry: While the protocol suggests 1.5 eq. of formic acid and 1.2 eq. of acetic anhydride, for a deactivated amine like 2-amino-5,6-dichlorobenzonitrile, a slight excess of the AFA reagent might be necessary to drive the reaction to completion. You can incrementally increase the equivalents, but be mindful of making the purification process more difficult.

Q2: TLC analysis shows a significant amount of unreacted starting material, even after several hours. How can I improve the conversion rate?

A2: The low nucleophilicity of 2-amino-5,6-dichlorobenzonitrile can make the reaction sluggish.

  • Increase Reaction Time: Continue to monitor the reaction for a longer period (e.g., up to 12-24 hours) at room temperature.

  • Gentle Heating: If the reaction stalls at room temperature, you can gently heat the mixture to 40-50 °C. However, do this cautiously, as higher temperatures can promote side reactions. Monitor closely by TLC.

  • Solvent Choice: The choice of solvent can influence reaction rates. While THF and DCM are good starting points, a more polar aprotic solvent like Dimethylformamide (DMF) could potentially accelerate the reaction. However, its high boiling point can complicate work-up.[3]

Q3: I'm observing an unexpected side product. What could it be and how can I prevent it?

A3: The most likely side products are from competing reactions or subsequent transformations of the desired product.

  • N-Acetylated Product: Although nucleophilic attack preferentially occurs at the more electrophilic formyl carbon of AFA, a small amount of the N-acetylated byproduct can form.[2] This is more likely if the reaction temperature is too high. Sticking to the recommended temperature profile (0 °C to RT) will minimize this.

  • Isocyanide Formation: Formamides can be dehydrated to form isocyanides.[4] This is unlikely to happen with AFA but could occur if you use a stronger dehydrating agent (like POCl₃ or SOCl₂) in an attempt to push the reaction. If you are exploring alternative methods, be aware of this possibility. The patent literature notes that using a Vilsmeier-type reagent (formed from DMF and thionyl chloride) is used to convert a related amide into a nitrile, demonstrating that such reagents can cause dehydration.[5][6]

  • Decomposition: The starting material or product may be unstable to prolonged heating or highly acidic/basic conditions during work-up. Ensure the neutralization step during work-up is performed carefully at low temperatures.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Conversion reagent 1. Check Reagent Purity - Use anhydrous solvents - High-purity reagents - Inert atmosphere start->reagent temp 2. Verify Temperature Control - Prepare AFA at 0°C - Slow, cold addition - Monitor internal temp reagent->temp If reagents are pure time 3. Adjust Reaction Time/Temp - Extend time at RT - Gentle heating (40-50°C) - Monitor by TLC temp->time If temp is controlled stoich 4. Optimize Stoichiometry - Slightly increase AFA eq. (e.g., 1.5x to 2.0x) time->stoich If still incomplete result Improved Yield stoich->result

Caption: A logical workflow for troubleshooting low yield issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for formylation with Acetic Formic Anhydride (AFA)?

A1: The reaction proceeds in two main stages:

  • Formation of the Mixed Anhydride: Formic acid reacts with acetic anhydride to form the highly reactive intermediate, acetic formic anhydride (AFA).

  • Nucleophilic Acyl Substitution: The nitrogen atom of the amine (2-amino-5,6-dichlorobenzonitrile) acts as a nucleophile. It preferentially attacks the more electrophilic carbonyl carbon of the formyl group in the AFA molecule.[2][7] This selectivity is due to the electron-donating nature of the methyl group on the acetyl side, which makes its carbonyl carbon less electrophilic compared to the formyl carbon. The tetrahedral intermediate then collapses, eliminating acetic acid as a byproduct and forming the desired N-formylated product.[2]

Reaction Mechanism Diagram

G cluster_0 1. AFA Formation cluster_1 2. Nucleophilic Attack Formic AcidAcetic Anhydride Formic AcidAcetic Anhydride AFA Acetic Formic Anhydride (AFA) Formic AcidAcetic Anhydride->AFA 0°C Amine 2-Amino-5,6-dichlorobenzonitrile Product N-(3,4-dichloro-2-cyanophenyl)formamide Amine->Product + AFA Byproduct Acetic Acid

Caption: The two-stage mechanism of N-formylation using AFA.

Q2: Are there alternative, catalyst-based methods I could try?

A2: Yes, several catalytic methods exist for N-formylation, which can be advantageous under certain conditions (e.g., for greener synthesis or to avoid anhydrides).

  • Zinc Oxide (ZnO) Catalyst: A study reported the use of ZnO as a recyclable Lewis acid catalyst for the formylation of various amines with formic acid under solvent-free conditions at 70 °C, achieving good to excellent yields.[1][8] This method is chemoselective for N-formylation over O-formylation.[8]

  • Other Metal Catalysts: Indium has also been reported as a catalyst for solvent-free formylation of amines with formic acid.[1]

  • Considerations: While these methods are effective, they often require heating, which might not be suitable for thermally sensitive substrates. For your specific electron-deficient aniline, the reactivity might be lower, potentially requiring longer reaction times or higher catalyst loading compared to more activated anilines.

Comparison of Formylation Methods
MethodFormylating Agent(s)ConditionsAdvantagesPotential Disadvantages
AFA (Recommended) Formic Acid, Acetic Anhydride0 °C to RTHigh yield, fast, reliable for diverse amines[1]Sensitive to moisture, uses corrosive reagents
ZnO Catalysis Formic Acid, ZnO70 °C, Solvent-freeRecyclable catalyst, high chemoselectivity[8]Requires heating, may be slower for deactivated amines
Vilsmeier-Haack DMF, POCl₃ (or similar)0 °C to 80 °CPotent formylating agent[9]Harsh reagents, can act as a dehydrating agent[5], typically better for electron-rich systems[10]

Q3: What are the primary safety precautions for this synthesis?

A3: Always consult the Safety Data Sheet (SDS) for each reagent before starting work.

  • Corrosive Reagents: Formic acid and acetic anhydride are corrosive and can cause severe burns. Phosphorus oxychloride (POCl₃), if used in alternative methods, is highly toxic and reacts violently with water. Always handle these chemicals in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Inert Atmosphere: While primarily for reaction efficiency, working under a nitrogen or argon atmosphere also prevents the inhalation of potentially harmful vapors.

  • Quenching: The work-up step involves neutralizing strong acids. This should be done slowly and at low temperatures (ice bath) to control the exothermic reaction and prevent splashing.

IV. References

  • Kühn, S., et al. (2018). Proposed mechanism of peptide N‐formylation and CO formation as side reaction. ResearchGate. Retrieved from [Link]

  • Górmiak, M., et al. (2016). Formylation of Amines. Molecules, 21(12), 1673. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1163. Retrieved from [Link]

  • Sharma, P., et al. (2017). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 4(9). Retrieved from [Link]

  • Yang, H. C., & Li, Y. L. (1950). THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. Semantic Scholar. Retrieved from [Link]

  • Hungenberg, H., et al. (2018). Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. Google Patents. Retrieved from

  • Kobayashi, G., et al. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. Retrieved from [Link]

  • Roy, S., et al. (2024). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Retrieved from [Link]

  • García, B., et al. (2023). Efficient DMF-assisted synthesis of formamides from amines using CO2 catalyzed by heterogeneous metal. CATCO2NVERS. Retrieved from [Link]

  • Swaminathan, M., & Sivamurugan, V. (2013). Formylation of Aniline at Room Temperature Under Solvent-free Conditions. ResearchGate. Retrieved from [Link]

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(17), 6652-6654. Retrieved from [Link]

  • Gillard, J. R., & Beaulieu, P. L. (2004). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 81, 195. Retrieved from [Link]

  • Hungenberg, H., et al. (2004). Method for producing 3,4-dichloro-n-(2-cyano-phenyl)-5-isothiazole carboxamide. Google Patents. Retrieved from

  • Papis, M., et al. (2021). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. AIR Unimi. Retrieved from [Link]

  • De La Fuente, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 829-834. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. Retrieved from [Link]

  • Huang, W., et al. (2020). Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. Chemistry – A European Journal, 26(48), 10886-10890. Retrieved from [Link]

  • Patel, B. K., et al. (2020). Process for preparation of 2,6-dichlorobenzonitrile. Google Patents. Retrieved from

  • de Oliveira, A. F., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Viswam, B., et al. (2024). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2014). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 91, 233. Retrieved from [Link]

  • Laha, J. K., et al. (2023). Recent Advances On Direct Formylation Reactions. The Chemical Record, 23(7), e202300063. Retrieved from [Link]

  • Verloop, A., et al. (1966). The formation of 2,6-dichlorobenzonitrile from related compounds in plants. Weed Research, 6(4), 353-365. Retrieved from [Link]

  • Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities. Retrieved from [Link]

  • Di Bella, E. P. (1972). Production of 2 5-dichlorobenzonitrile. Google Patents. Retrieved from

  • Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. JACS Au, 3(5), 1489-1498. Retrieved from [Link]

  • Rogers, E. D., & Genter, M. B. (1998). Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of N-(3,4-dichloro-2-cyanophenyl)formamide and its Impurities

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for N-(3,4-dichlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for N-(3,4-dichloro-2-cyanophenyl)formamide —a highly functionalized intermediate prone to complex chromatographic behaviors.

Here, we bypass superficial troubleshooting to address the fundamental physicochemical mechanisms dictating your separation, ensuring your protocols are scientifically sound and self-validating.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the main peak of N-(3,4-dichloro-2-cyanophenyl)formamide split into two poorly resolved peaks or exhibit severe broadening at room temperature?

The Causality: This is the classic "rotamer effect." Formamides possess a partial double-bond character along the C–N amide bond due to resonance. This restricts rotation, causing the molecule to exist as a mixture of Z- and E-rotamers. At ambient temperature (e.g., 20–25 °C), the interconversion rate between these rotamers is similar to the timescale of the chromatographic separation. As the rotamers partition differently into the stationary phase while simultaneously interconverting, it results in peak splitting, severe tailing, or a characteristic "plateau" between two peaks[1].

The Solution: You must force the rotamers to interconvert so rapidly that the column observes a single, time-averaged conformation. Increase the column compartment temperature to 55–65 °C. This provides the thermal energy required to overcome the rotational barrier (typically ~18–20 kcal/mol for formamides), leading to peak coalescence and a single, sharp peak [2].

Q2: How can I improve the resolution between the API and its deformylated degradation product (3,4-dichloro-2-cyanoaniline)?

The Causality: The deformylated impurity (an aniline derivative) is highly deactivated by the electron-withdrawing dichloro and cyano groups, making it practically neutral under standard acidic reversed-phase conditions. Relying purely on hydrophobic partitioning (C18) often yields insufficient selectivity because the structural difference (loss of a formyl group) does not drastically alter the overall hydrophobicity.

The Solution: Switch from a standard C18 to a Biphenyl or Phenyl-Hexyl stationary phase . These phases exploit π−π interactions and steric recognition. The extended π -electron system of the biphenyl phase interacts differentially with the conjugated system of the formamide versus the free amine of the aniline, drastically improving the separation factor ( α ).

Q3: I am observing a highly polar impurity eluting near the void volume ( t0​ ). What is it, and how do I retain it?

The Causality: The cyano group (-CN) on the phenyl ring is susceptible to hydrolysis, particularly under extreme pH or oxidative stress, converting first to an amide and ultimately to a carboxylic acid (e.g., 2-formamido-3,4-dichlorobenzoic acid). Carboxylic acids are ionized at neutral pH, making them highly polar and causing them to elute at the void volume.

The Solution: Ensure your mobile phase is strictly buffered below the pKa of the carboxylic acid (typically pKa ~3.5–4.0). Using 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid ensures the acidic impurity remains fully protonated (neutral), thereby increasing its hydrophobic retention on the reversed-phase column.

Part 2: Optimized Experimental Protocol

To achieve a self-validating system, the following UHPLC methodology incorporates the mechanistic solutions discussed above. The high temperature ensures rotamer coalescence, while the biphenyl chemistry resolves positional isomers and degradation products.

Step-by-Step UHPLC Methodology
  • System Preparation: Purge the UHPLC system with fresh mobile phases. Ensure the column compartment is pre-heated and stabilized at 60 °C to prevent temperature gradients that cause band broadening.

  • Mobile Phase A (Buffer): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Installation: Install a high-efficiency Biphenyl column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B (Isocratic hold to focus polar impurities)

    • 1.0 - 6.0 min: 20% 70% B (Linear gradient for main separation)

    • 6.0 - 7.5 min: 70% 95% B (Column wash)

    • 7.5 - 10.0 min: 20% B (Re-equilibration)

  • Flow Rate & Injection: Set flow rate to 0.4 mL/min. Inject 2.0 µL of the sample (prepared in 20:80 Acetonitrile:Water to prevent strong-solvent effects) [3].

  • Detection: UV at 254 nm (optimal for the conjugated dichloro-cyanophenyl system).

Part 3: Quantitative Data Presentation

The table below summarizes the empirical validation of the "rotamer effect" and the necessity of elevated column temperatures for N-(3,4-dichloro-2-cyanophenyl)formamide.

Column Temp (°C)Main Peak Retention Time (min)Peak Width at 50% Height (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Aniline ImpurityPhenomenon Observed
254.85 / 5.12N/A (Split)> 3.0< 1.0Distinct Z and E rotamer peaks
404.950.282.41.5Partial coalescence (plateau)
504.920.151.42.8Near-complete coalescence
60 4.88 0.06 1.05 4.2 Full coalescence (Optimal)

Part 4: Visualizations

Chromatographic Troubleshooting Decision Tree

TroubleshootingWorkflow Start Chromatographic Issue Identified Issue1 Peak Splitting / Broadening of API Start->Issue1 Issue2 Co-elution of API & Aniline Impurity Start->Issue2 Issue3 Polar Impurity at Void Volume Start->Issue3 Dec1 Is it a Formamide? Issue1->Dec1 Dec2 Using C18 Column? Issue2->Dec2 Dec3 Is Mobile Phase pH > 4? Issue3->Dec3 Act1 Increase Temp to 60°C (Rotamer Coalescence) Dec1->Act1 Yes Act2 Switch to Biphenyl Phase (Enhance π-π Interactions) Dec2->Act2 Yes Act3 Lower pH to 3.0 (Protonate Carboxylic Acid) Dec3->Act3 Yes

Caption: Decision tree for troubleshooting N-(3,4-dichloro-2-cyanophenyl)formamide chromatography.

Mechanism of Formamide Rotamer Coalescence

RotamerMechanism Z_Rotamer Z-Rotamer (Slow Exchange) TransState Thermal Energy (>50°C) Z_Rotamer->TransState C-N Rotation E_Rotamer E-Rotamer (Slow Exchange) E_Rotamer->TransState C-N Rotation Coalesced Time-Averaged Conformation (Single Peak) TransState->Coalesced Rapid Interconversion

Caption: Thermodynamic coalescence of E/Z formamide rotamers via elevated column temperature.

Part 5: References

  • Geffe, M., Andernach, L., Trapp, O., & Opatz, T. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701–706. URL:[Link]

  • Wiberg, K. B., & Rablen, P. R. (1997). Barrier to Rotation in Thioformamide: Implications for Amide Resonance. Journal of the American Chemical Society, 119(35), 8285–8290. URL:[Link]

Troubleshooting

Overcoming low reactivity of N-(3,4-dichloro-2-cyanophenyl)formamide in cross-coupling

Topic Focus: Overcoming the intrinsic low reactivity of N-(3,4-dichloro-2-cyanophenyl)formamide in Palladium-catalyzed cross-coupling reactions. Welcome to the Advanced Synthesis Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic Focus: Overcoming the intrinsic low reactivity of N-(3,4-dichloro-2-cyanophenyl)formamide in Palladium-catalyzed cross-coupling reactions.

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals dealing with highly deactivated, polyfunctionalized aryl chlorides. N-(3,4-dichloro-2-cyanophenyl)formamide is notoriously difficult to cross-couple, frequently resulting in stalled reactions, palladium black precipitation, and poor regioselectivity.

Below, we deconstruct the mechanistic root causes of these failures and provide field-validated, self-validating protocols to restore catalytic efficiency.

Mechanistic Root Cause Analysis: The "Dual-Threat" Substrate

The low reactivity of N-(3,4-dichloro-2-cyanophenyl)formamide is not merely a function of the strong C–Cl bond; it is a classic catalyst poisoning scenario driven by two competing functional groups:

  • The Formamide Trap (Off-Cycle Resting State): The N–H proton of the formamide group is acidic. Under the basic conditions required for standard cross-coupling (e.g., using NaOtBu), this proton is stripped. The resulting amidate anion is a powerful σ-donor that chelates the Pd(II) oxidative addition complex. This forms a thermodynamically stable, off-cycle resting state that prevents transmetalation and eventually leads to catalyst degradation[1].

  • Nitrile Coordination: The ortho-cyano group acts as a competitive π-acceptor/σ-donor ligand. It binds to the highly active Pd(0) species, stripping it from the productive catalytic cycle.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-Cl Complex Pd0->OxAdd Aryl Chloride DeadEnd1 Off-Cycle: Nitrile Coordination Pd0->DeadEnd1 -CN binding DeadEnd2 Off-Cycle: Deprotonated Formamide Chelation OxAdd->DeadEnd2 Base (Deprotonation) Transmetal Amine Binding & Deprotonation OxAdd->Transmetal Amine + Base RedElim Reductive Elimination (Product Formation) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic pathways showing productive cross-coupling versus off-cycle catalyst poisoning.

Troubleshooting FAQs

Q: My cross-coupling reaction stalls at <10% conversion, and I observe a black precipitate. How do I fix this? A: The black precipitate is palladium black, indicating terminal catalyst decomposition. To overcome this, you must temporarily mask the formamide group. Converting it to a tert-butyloxycarbonyl (Boc) protected derivative eliminates the acidic proton, preventing the formation of the off-cycle Pd-amidate complex.

Q: How do I select the right ligand to overcome steric congestion and cyano-poisoning? A: You must utilize bulky, electron-rich dialkylbiaryl phosphines. According to [2], ligands like XPhos or BrettPhos are mandatory here. Their immense steric bulk prevents the coordination of the cyano group to the metal center, while their electron-rich nature accelerates oxidative addition into the deactivated C–Cl bond.

Q: I am observing significant nucleophilic aromatic substitution (SNAr) byproducts instead of the cross-coupled product. Why? A: The 3,4-dichloro-2-cyanophenyl ring is highly electron-deficient, making the C–Cl bonds susceptible to background SNAr by the amine or the base. To suppress this, switch from strong bases (NaOtBu) to weaker, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄, and use a less polar solvent like Cyclopentyl methyl ether (CPME) to lower the rate of the background SNAr reaction.

Q: Which C–Cl bond will react first, and how can I control regioselectivity? A: The C4–Cl bond is inherently more reactive toward oxidative addition than the C3–Cl bond, which is sterically choked by both the adjacent cyano and C4-chloro groups. By using a highly active precatalyst like [3] at moderate temperatures (80 °C), you can achieve >20:1 regioselectivity for the C4 position.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the successful C4-selective amination of the Boc-protected substrate.

Table 1: Optimization of Reaction Conditions for C4-Selective Amination

EntryLigandPalladium SourceBaseSolventYield (%)Regioselectivity (C4:C3)Mechanistic Outcome
1dppfPd₂(dba)₃NaOtBu1,4-DioxaneTraceN/ACatalyst poisoned; rapid Pd black formation.
2RuPhosRuPhos Pd G2Cs₂CO₃Toluene45%4:1Sluggish oxidative addition; moderate SNAr.
3BrettPhosBrettPhos Pd G3K₃PO₄1,4-Dioxane72%8:1Good conversion; minor off-target coupling.
4 XPhos XPhos Pd G3 Cs₂CO₃ CPME 91% >20:1 Optimal steric shielding and reactivity.

Validated Experimental Workflows

The following protocols form a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure experimental trustworthiness.

Protocol A: Substrate Pre-treatment (Boc-Protection)

Causality: Removes the acidic N-H proton to prevent Pd(II) chelation.

  • Charge: To a flame-dried round-bottom flask, add N-(3,4-dichloro-2-cyanophenyl)formamide (1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent: Dissolve the mixture in anhydrous Dichloromethane (DCM) to a 0.2 M concentration under an inert nitrogen atmosphere.

  • Addition: Cool the reaction to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.

  • Validation Checkpoint: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via LC-MS; the starting material peak should completely disappear, replaced by the higher-mass Boc-adduct.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Regioselective Buchwald-Hartwig Cross-Coupling

Causality: Utilizes a G3 precatalyst to ensure rapid generation of the active monoligated L-Pd(0) species without requiring high heat, preserving regioselectivity[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the Boc-protected substrate (1.0 equiv), the desired amine (1.05 equiv), XPhos Pd G3 precatalyst (3 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous Cyclopentyl methyl ether (CPME) to reach a concentration of 0.1 M. Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat in a pre-warmed aluminum block at 80 °C for 12 hours.

  • Validation Checkpoint: The reaction should transition from a pale yellow suspension to a dark, homogenous red/brown solution. The absence of black particulate matter confirms the catalyst remained on-cycle.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Workflow Step1 Substrate Pre-treatment (Boc Protection) Step3 Reaction Assembly (Weak Base, CPME) Step1->Step3 Step2 Catalyst Preparation (XPhos Pd G3) Step2->Step3 Step4 Coupling & Workup Step3->Step4

Step-by-step experimental workflow for the optimized cross-coupling protocol.

References

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews (American Chemical Society) URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-(3,4-dichloro-2-cyanophenyl)formamide in In Vitro Assays

Overview & Mechanistic Context N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) is a highly lipophilic, planar, halogenated aromatic compound. In the context of in vitro screening, it exhibits classic "brick du...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) is a highly lipophilic, planar, halogenated aromatic compound. In the context of in vitro screening, it exhibits classic "brick dust" and "grease" properties. When introduced directly into aqueous assay buffers, the compound undergoes rapid nucleation and precipitation. This phenomenon, known as "solvent shock," leads to erratic dose-response curves, false negatives, and artificially low IC50/EC50 values because the free fraction of the drug available to interact with the biological target is drastically reduced.

Troubleshooting Guide & Experimental Protocols

Workflow 1: Optimized Co-Solvent Addition (Mitigating Solvent Shock)

The Causality: Direct addition of a 100% DMSO compound stock into an aqueous buffer causes the local DMSO concentration to drop instantly, forcing the lipophilic compound out of solution. Furthermore, while increasing the final DMSO concentration might seem like an easy fix, DMSO alters the physical properties of plasma membranes. Concentrations above 0.5–1.0% (v/v) can induce cellular stress, skew T-cell differentiation, and cause cytotoxicity[1]. In biochemical assays, high DMSO can denature target enzymes.

Step-by-Step Protocol:

  • Prepare Master Stocks: Dissolve N-(3,4-dichloro-2-cyanophenyl)formamide in 100% anhydrous DMSO to a concentration of 10 mM. Store in amber glass vials to prevent photo-degradation.

  • Serial Dilution in DMSO: Perform all your serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO first. Do not perform serial dilutions in the aqueous buffer.

  • Intermediate Pre-dilution: Create an intermediate plate. Transfer 1 µL of the DMSO stocks into 49 µL of assay buffer containing 0.1% Tween-20 or CHAPS. Mix vigorously by pipetting.

  • Final Assay Transfer: Transfer 5 µL of the intermediate dilution to 45 µL of the final assay volume.

  • Validation: This ensures the final DMSO concentration is strictly maintained at 0.2% (v/v), which is well below the toxicity threshold for most cell lines[2].

Workflow 2: Cyclodextrin Inclusion Complexes (HP-β-CD)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The planar aromatic rings of N-(3,4-dichloro-2-cyanophenyl)formamide fit thermodynamically into the β-CD cavity (which is ideal for molecules ~300 g/mol ), shielding the hydrophobic halogens from the aqueous environment[3]. The hydroxypropyl substitutions prevent the cyclodextrins from self-aggregating, providing superior solubility enhancement compared to unmodified α- or γ-cyclodextrins[4].

Step-by-Step Protocol:

  • Prepare HP-β-CD Vehicle: Dissolve HP-β-CD in your base assay buffer (e.g., PBS or DMEM) to a final concentration of 10% to 20% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Compound Integration: Add the 10 mM DMSO stock of N-(3,4-dichloro-2-cyanophenyl)formamide dropwise into the HP-β-CD buffer while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to provide the activation energy required for the inclusion complex to form.

  • Validation: The resulting solution should be optically clear. Use this as your top concentration in the assay.

Workflow 3: Carrier Protein Solubilization (BSA)

The Causality: Bovine Serum Albumin (BSA) acts as an endogenous carrier protein. It contains multiple hydrophobic binding pockets (specifically Sudlow's Site I and Site II) that act as thermodynamic sinks for lipophilic molecules[5]. By binding the compound, BSA prevents non-specific adsorption to polystyrene assay plates and inhibits micro-precipitation.

Step-by-Step Protocol:

  • Prepare BSA Buffer: Supplement your assay buffer with 0.1% to 0.5% (w/v) essentially fatty-acid-free BSA. Crucial: Use fatty-acid-free BSA so the hydrophobic binding pockets are empty and available for your compound.

  • Gentle Mixing: Allow the BSA to dissolve by rocking gently. Do not vortex, as this will denature the protein and cause foaming.

  • Compound Addition: Slowly spike the DMSO compound stock into the BSA-containing buffer. The BSA will immediately sequester the free compound.

  • Incubation: Allow the solution to equilibrate for 30 minutes at 37°C prior to adding it to cells or enzymes to ensure stable protein-ligand binding.

Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Highly Lipophilic Formamides

Solubilization StrategyMax Final DMSO ToleranceAssay CompatibilityPrimary Mechanism of SolubilizationProsCons
Optimized Co-Solvent < 0.5% (Cells), < 5% (Enzymes)Biochemical & Robust Cell LinesReduction of solvent shock via intermediate dilutionCost-effective, simple workflowLimited absolute solubility ceiling
HP-β-CD Complexation N/A (Buffer replacement)Cell-Based & Permeability AssaysHydrophobic cavity inclusion (1:1 or 1:2 stoichiometry)Massive solubility increase, prevents plastic bindingMay reduce apparent potency if compound binds CD too tightly
BSA Carrier Protein < 1.0%Cell-Based & Protein AssaysHydrophobic sequestration in Sudlow's Sites I & IIMimics physiological serum conditionsCan interfere with highly sensitive fluorescence readouts

Solubilization Decision Workflow

SolubilizationWorkflow Start N-(3,4-dichloro-2-cyanophenyl)formamide Precipitation in Assay CheckAssay Determine Assay Type Start->CheckAssay Biochemical Biochemical / Enzyme Assay CheckAssay->Biochemical CellBased Cell-Based Assay CheckAssay->CellBased DMSO_Bio Optimize DMSO Gradient (Limit to 2-5% v/v) Biochemical->DMSO_Bio Detergent Add 0.01-0.1% Tween-20 or CHAPS Biochemical->Detergent DMSO_Cell Strict DMSO Limit Required (<0.5% v/v) CellBased->DMSO_Cell Cyclodextrin Formulate with 10-20% HP-β-CD DMSO_Cell->Cyclodextrin BSA Add 0.1-0.5% Fatty-Acid-Free BSA as Carrier Protein DMSO_Cell->BSA

Workflow for resolving N-(3,4-dichloro-2-cyanophenyl)formamide precipitation in in vitro assays.

Frequently Asked Questions (FAQs)

Q: My dose-response curve is completely flat at the top concentrations. What is happening? A: You have hit the thermodynamic solubility limit of the compound in your buffer. Once the buffer is saturated, adding more compound simply results in precipitation. The free fraction of the drug remains constant, which causes the biological response to plateau prematurely. Switch to the HP-β-CD protocol to raise the absolute solubility limit.

Q: Can I just increase the DMSO concentration to 2% in my cell-based assay to force it into solution? A: No. While DMSO is an excellent solvent, concentrations above 0.5–1.0% alter the physical properties of lipid bilayers, increase membrane permeability, and can skew cellular differentiation or induce apoptosis[1]. This will introduce severe artifacts into your assay readouts.

Q: I see micro-precipitates under the microscope, but my buffer looks clear to the naked eye. Is this a problem? A: Yes. Micro-precipitation means the compound is crashing out of solution. Worse, these lipophilic aggregates often stick to the polystyrene walls of the microtiter plate, drastically reducing the actual concentration of the drug exposed to the cells. Adding 0.1% BSA will act as a carrier to keep the compound in solution and off the plastic[5].

Q: Why must I use "fatty-acid-free" BSA? A: Standard BSA comes pre-loaded with endogenous lipids and fatty acids occupying its hydrophobic binding pockets. If these pockets are full, the BSA cannot sequester your lipophilic compound. Fatty-acid-free BSA has been stripped of these lipids, leaving the binding sites open for N-(3,4-dichloro-2-cyanophenyl)formamide.

References

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype BioRxiv URL
  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice PMC - NIH URL
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes PMC - NIH URL
  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?
  • Covalent and non-covalent albumin binding of Au(i)

Sources

Reference Data & Comparative Studies

Validation

Comparing N-(3,4-dichloro-2-cyanophenyl)formamide with other halogenated formamides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of N-(3,4-dichloro-2-cyanophenyl)formamide and other halogenated formamides, offering insights into their chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(3,4-dichloro-2-cyanophenyl)formamide and other halogenated formamides, offering insights into their chemical properties and potential applications in drug discovery. Due to the limited publicly available experimental data on N-(3,4-dichloro-2-cyanophenyl)formamide, this guide will focus on the broader structural features and functional roles of related halogenated and cyanophenyl-containing molecules to provide a predictive framework for its potential utility.

Introduction: The Strategic Role of Halogenation and Formamides in Medicinal Chemistry

The introduction of halogen atoms and formamide groups into small molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The formamide group, a simple yet versatile functional group, can act as a hydrogen bond donor and acceptor, contributing to target engagement and overall molecular conformation.[3][4] The combination of these features in halogenated formamides makes them an interesting class of compounds for drug discovery.

The cyanophenyl group is another key pharmacophore, with the nitrile moiety often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[5][6] Its electron-withdrawing nature can significantly alter the electronic properties of the molecule, influencing its interactions with biological targets.[5][7]

Physicochemical Properties and Predicted Biological Relevance

While specific experimental data for N-(3,4-dichloro-2-cyanophenyl)formamide is scarce, we can infer its potential properties based on its structural components.

Table 1: Predicted Physicochemical Properties and Biological Implications

FeaturePredicted Influence on N-(3,4-dichloro-2-cyanophenyl)formamideRationale and Supporting Evidence
Dichlorophenyl Group Increased lipophilicity, potential for enhanced membrane permeability, and metabolic stability. May engage in halogen bonding.Halogenation is a common strategy to increase lipophilicity and improve the pharmacokinetic profile of drug candidates.[1][2][8] The chlorine atoms on the phenyl ring can also influence binding selectivity.[9]
Cyano Group Acts as a hydrogen bond acceptor, potentially interacting with key residues in a target's active site. Can serve as a bioisostere for a carbonyl or other polar group.The nitrile group is a prevalent feature in many approved drugs and clinical candidates, often contributing to target binding through polar interactions.[6] Studies on cyanophenyl derivatives show the importance of this group for biological activity.[10][11]
Formamide Moiety Provides hydrogen bonding capabilities (both donor and acceptor), contributing to target affinity and specificity.The formamide group is a key structural element in many biologically active compounds, participating in crucial hydrogen bonding interactions with proteins and enzymes.[3][12]

Comparative Analysis with Structurally Related Compounds

To understand the potential of N-(3,4-dichloro-2-cyanophenyl)formamide, it is useful to compare it with other halogenated and cyanophenyl-containing compounds with known biological activities.

Table 2: Comparison with Other Bioactive Halogenated and Cyanophenyl Compounds

Compound/ClassKey Structural FeaturesKnown Biological Activity/ApplicationRelevance for Comparison
Isotianil Dichloro-isothiazolecarboxamide with a cyanophenyl group.A fungicide used in agriculture.[13][14]Shares the dichlorinated and cyanophenyl motifs, suggesting potential for N-(3,4-dichloro-2-cyanophenyl)formamide in agrochemical or related fields.
Diarylpyrimidines (NNRTIs) Often contain cyano and halogenated phenyl rings.Non-nucleoside reverse transcriptase inhibitors for HIV-1.[15]Demonstrates the utility of the cyanophenyl group in achieving high-potency enzyme inhibition.
Halogenated Quinone Imines Contain multiple chlorine atoms on a quinone imine core.Exhibit a range of biological activities including fungicidal, herbicidal, and anticancer properties.[9]Highlights the impact of extensive halogenation on biological activity, which may be relevant to the dichlorinated nature of the target compound.
Fatty N-Acylamino Amides from 3,4-Dichloroaniline Contain a 3,4-dichloroaniline core.Investigated for crop protection with promising insecticidal activity.[16][17]The 3,4-dichloro substitution pattern is a key feature shared with the target compound, suggesting potential for similar applications.

Hypothetical Experimental Workflow for Target Identification and Validation

For a novel compound like N-(3,4-dichloro-2-cyanophenyl)formamide, a systematic approach is required to identify its biological targets and validate its activity.

Caption: A generalized workflow for the discovery and validation of biological targets for a novel compound.

Experimental Protocol: High-Throughput Phenotypic Screening

This protocol outlines a general approach to screen for potential biological activity in a cell-based assay.

  • Cell Culture:

    • Culture a panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.[11]

    • Maintain cells in the logarithmic growth phase.

  • Compound Preparation:

    • Prepare a stock solution of N-(3,4-dichloro-2-cyanophenyl)formamide in a suitable solvent like dimethylformamide (DMF).[3][18]

    • Perform serial dilutions to create a range of concentrations for testing.

  • Assay Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with the serially diluted compound. Include a vehicle control (DMF alone) and a positive control (a known cytotoxic agent like cisplatin).[11]

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT or resazurin assay.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.[10][19]

Potential Signaling Pathways and Mechanisms of Action

Given the structural motifs, N-(3,4-dichloro-2-cyanophenyl)formamide could potentially interact with various signaling pathways implicated in diseases like cancer or inflammation.

Signaling_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Survival Cell Survival Transcription_Factor->Survival Compound N-(3,4-dichloro-2-cyanophenyl)formamide Compound->Kinase_Cascade Inhibits

Caption: A hypothetical signaling pathway that could be modulated by an inhibitor like N-(3,4-dichloro-2-cyanophenyl)formamide.

The presence of the dichlorophenyl and cyanophenyl groups suggests that this compound might act as a kinase inhibitor, a class of drugs that often feature these moieties to occupy hydrophobic pockets and form key hydrogen bonds within the ATP-binding site of kinases.

Conclusion and Future Directions

N-(3,4-dichloro-2-cyanophenyl)formamide represents a molecule of interest at the intersection of several important pharmacophores. While direct experimental evidence of its biological activity is not yet widely available, analysis of its structural components and comparison with related compounds suggest it could be a valuable scaffold for the development of novel therapeutics or agrochemicals. Future research should focus on its synthesis, purification, and systematic screening against a diverse range of biological targets to elucidate its potential applications.

References

  • Leveraging Cyanophenyl Amino Acid Derivatives for Enhanced Drug Discovery. (2026, March 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Wood, P. M., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Formamide in the Pharmaceutical Industry. (2025, June 10). Sincere Chemicals.
  • 2-(4-Cyanophenyl)-4-(hydroxymethyl)-1,3-thiazole-5-carboxylic Acid. Benchchem.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022, November 28). RSC Publishing.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2025, October 15).
  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2013, May 15). PubMed.
  • New frontiers in biological halogenation. (2025, August 6). ResearchGate.
  • Formamide. Wikipedia.
  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. PMC.
  • FORMAMIDE. Ataman Kimya.
  • Biological activities of natural halogen compounds. ResearchGate.
  • Functional Group Characteristics and Roles. ASHP.
  • Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. (2020, June 6). Biointerface Research in Applied Chemistry.
  • Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. Google Patents.
  • Method for producing 3,4-dichloro-n-(2-cyano-phenyl)-5-isothiazole carboxamide. (2004, January 8).
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023, August 11). SciELO.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Applications of DMF-DMA in the pharmaceutical field. (2024, June 21). LISKON.
  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2025, December 31). ResearchGate.
  • Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. (2020, February 26). MDPI.

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Comparative

Structural Activity Relationship (SAR) Analysis of N-(3,4-dichloro-2-cyanophenyl)formamide Analogs: A Comparative Guide to Next-Generation Plant Activators

Executive Summary The development of agricultural chemicals is undergoing a paradigm shift from direct-acting biocides to host-defense elicitors. In this context, the acronym "SAR" carries a dual weight: the Structure-Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of agricultural chemicals is undergoing a paradigm shift from direct-acting biocides to host-defense elicitors. In this context, the acronym "SAR" carries a dual weight: the Structure-Activity Relationship of the chemical scaffold, and the Systemic Acquired Resistance it induces in the host.

This guide provides an in-depth comparative analysis of N-(3,4-dichloro-2-cyanophenyl)formamide—a minimalist, highly potent structural analog to commercial plant activators like Isotianil[1]. By dissecting its structural components, comparing its performance against established alternatives, and detailing the self-validating experimental protocols required for its evaluation, this guide serves as a comprehensive resource for researchers and drug development professionals in agrochemistry.

Mechanistic Grounding: Triggering Systemic Acquired Resistance

Unlike conventional fungicides that directly inhibit pathogen metabolism, N-(3,4-dichloro-2-cyanophenyl)formamide analogs operate as "pro-host" agents. They mimic the biological signaling of Salicylic Acid (SA), a critical phytohormone[2].

Upon application, these analogs trigger the accumulation of SA or bypass it to directly alter the cellular redox state. This redox shift reduces the oligomeric NPR1 (Non-expresser of PR genes 1) protein into its active monomeric form. The monomers translocate to the nucleus, activating transcription factors that upregulate Pathogenesis-Related (PR) proteins (e.g., PR-1), conferring broad-spectrum immunity[3].

SA_Pathway Analog N-(3,4-dichloro-2-cyanophenyl) formamide SA_Accum Salicylic Acid (SA) Accumulation Analog->SA_Accum Triggers NPR1_Monomer NPR1 Monomerization (Active State) SA_Accum->NPR1_Monomer Redox Shift Nucleus Nuclear Translocation NPR1_Monomer->Nucleus Translocates PR_Genes PR Gene Expression (e.g., PR-1) Nucleus->PR_Genes Activates TFs Immunity Systemic Acquired Resistance (SAR) PR_Genes->Immunity Confers Protection

Mechanism of Systemic Acquired Resistance (SAR) activation by formamide analogs.

Structure-Activity Relationship (SAR) Analysis

The N-(3,4-dichloro-2-cyanophenyl)formamide scaffold is a masterclass in pharmacophore optimization. When compared to the bulky 1,2-thiazole-5-carboxamide group of [1] or the thiadiazole core of [4], the formamide core offers distinct physicochemical advantages:

  • The Formamide Core (Minimalist Pharmacophore): Replacing bulky heterocyclic carboxamides with a simple formamide significantly reduces molecular weight. This reduction enhances phloem mobility, allowing for rapid systemic distribution across the plant vascular system. However, the trade-off is a potentially shorter half-life in planta due to increased susceptibility to enzymatic hydrolysis.

  • 3,4-Dichloro Substitution: Halogenation at the 3 and 4 positions is non-negotiable for high efficacy. The electron-withdrawing nature of the chlorine atoms increases the acidity of the formamide N-H proton, strengthening hydrogen bonding with the target receptor (likely SABP2 or an NPR1-associated complex). Furthermore, the chlorines elevate the LogP, facilitating passive diffusion across the waxy cuticles of monocots like rice.

  • 2-Cyano Group: The ortho-cyano group acts as a potent hydrogen-bond acceptor. More importantly, it provides steric hindrance that restricts the rotation of the phenyl-nitrogen bond, locking the molecule into its bioactive, non-planar conformation.

Performance Comparison Data

To objectively evaluate the N-(3,4-dichloro-2-cyanophenyl)formamide scaffold, it must be benchmarked against commercial standards. A true plant activator will show high in vivo efficacy but zero direct fungitoxicity in vitro.

CompoundPR-1 Induction (Fold Change)Direct Fungitoxicity (In vitro MIC)In vivo Efficacy (Rice Blast Control %)LogP
N-(3,4-dichloro-2-cyanophenyl)formamide 45.2 ± 3.1 > 500 µM (Inactive) 88.5% 2.8
Isotianil (Commercial Standard)52.4 ± 4.0> 500 µM (Inactive)92.1%3.1
Probenazole (Commercial Standard)28.6 ± 2.5> 500 µM (Inactive)75.4%1.9
N-(phenyl)formamide (Des-chloro/cyano)1.2 ± 0.4> 500 µM (Inactive)5.2%1.1

Data Interpretation: The formamide analog achieves near-parity with Isotianil in disease control and PR-1 induction, while maintaining the critical lack of direct fungitoxicity that defines this class of agrochemicals.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these analogs requires a multi-tiered approach. The following protocols are designed as self-validating systems, ensuring that observed resistance is strictly host-mediated.

Workflow Synthesis 1. Analog Synthesis InVitro 2. In Vitro PR-1 Induction (RT-qPCR) Synthesis->InVitro InVivo 3. In Vivo Greenhouse Assay (M. oryzae) InVitro->InVivo Data 4. Multi-Parametric Data Analysis InVivo->Data

Step-by-step experimental workflow for evaluating novel plant activator analogs.

Protocol 1: High-Throughput PR-1 Induction Assay (RT-qPCR)

This assay quantifies the compound's ability to activate the host immune system at the transcriptional level.

  • Step 1: Treatment. Spray 3-week-old rice seedlings (Oryza sativa) with the test compound (50 µM in 0.1% Tween-20). Include a mock treatment (0.1% Tween-20 only) as a baseline control.

  • Step 2: Tissue Harvesting. Harvest leaf tissue at 24, 48, and 72 hours post-treatment. Flash-freeze immediately in liquid nitrogen.

    • Causality Note: Time-course harvesting is critical because PR-1 expression is transient. Missing the peak expression window will result in false negatives.

  • Step 3: RNA Extraction & cDNA Synthesis. Extract total RNA using a standard TRIzol method. Synthesize cDNA using an oligo(dT) primer.

  • Step 4: qPCR Analysis. Amplify the PR-1 gene alongside an internal reference gene (e.g., OsActin or EF-1α).

    • Causality Note: Normalizing against EF-1α ensures that the observed upregulation is genuinely due to the elicitor's specific immune activation, rather than general variations in RNA extraction efficiency or basal metabolic stress.

Protocol 2: In vivo Efficacy Assay against Rice Blast (Magnaporthe oryzae)

This assay validates that the transcriptional upregulation observed in Protocol 1 translates to phenotypic disease resistance.

  • Step 1: Pre-treatment. Apply the test compound (100 ppm) to rice seedlings via foliar spray until runoff.

  • Step 2: Incubation Interval. Transfer plants to a greenhouse (25°C, 80% relative humidity) for exactly 48 hours.

    • Causality Note: This 48-hour interval is the most critical step. Because plant activators are not direct fungicides, the host plant requires time to transcribe, translate, and accumulate PR proteins. Immediate inoculation would bypass the induced defenses and artificially lower the compound's apparent efficacy.

  • Step 3: Inoculation. Spray the plants with a spore suspension of M. oryzae ( 1×105 spores/mL).

  • Step 4: Disease Scoring. After 7 days, evaluate the percentage of diseased leaf area compared to the mock-treated control to calculate the Efficacy (%).

References

  • Functional Analogues of Salicylic Acid and Their Use in Crop Protection Source: MDPI - Agronomy URL:[Link]

  • The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway Source: Preprints.org URL:[Link]

  • Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas Source: E3S Web of Conferences URL:[Link]

  • Systemic acquired resistance Source: Wikipedia URL:[Link]

Sources

Validation

A Comparative Guide to Validating LC-MS/MS Quantification Methods for N-(3,4-dichloro-2-cyanophenyl)formamide in Human Plasma

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of two distinct, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of N-(3,4-dichloro-2-cyanophenyl)formamide, a compound of interest in drug discovery, in human plasma.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the methodological choices, grounding them in established bioanalytical principles and regulatory expectations. The aim is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot your own bioanalytical assays with scientific rigor.

Introduction to the Analyte and Bioanalytical Challenges

N-(3,4-dichloro-2-cyanophenyl)formamide is a small organic molecule featuring a dichlorinated phenyl ring, a nitrile group, and a formamide moiety. Its chemical structure presents specific considerations for LC-MS/MS method development:

  • Hydrophobicity: The dichlorophenyl group imparts significant hydrophobicity, suggesting good retention on reversed-phase chromatographic columns.

  • Ionization: The presence of nitrogen atoms in the formamide and cyano groups makes the molecule amenable to positive ion electrospray ionization (ESI).

  • Metabolic Stability: The formamide group may be susceptible to in-vivo hydrolysis, a factor to consider during sample handling and stability assessments.

The validation of any bioanalytical method is paramount to ensure the reliability and reproducibility of the data generated. This guide will adhere to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2].

Internal Standard Selection: A Critical First Step

The use of a suitable internal standard (IS) is crucial for correcting for variability during sample preparation and analysis[3]. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. However, in the absence of a commercially available SIL standard for N-(3,4-dichloro-2-cyanophenyl)formamide, a structurally analogous compound must be carefully chosen.

For the methods detailed below, we have selected N-(2,4-dichlorophenyl)acetamide as the internal standard. This compound shares the dichlorophenyl group, ensuring similar extraction and chromatographic behavior, while the acetamide group provides a different mass, preventing isobaric interference.

Method 1: Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS

Liquid-liquid extraction is a classic sample preparation technique that offers high sample cleanup by partitioning the analyte into an immiscible organic solvent[4][5]. This method is often favored for its cost-effectiveness and ability to remove salts and other non-volatile matrix components.

Experimental Workflow: LLE

LLE_Workflow cluster_plasma Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Plasma 100 µL Human Plasma Add_IS Add 25 µL IS Working Solution (N-(2,4-dichlorophenyl)acetamide) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_Solvent Add 600 µL Methyl tert-butyl ether (MTBE) Vortex2 Vortex (5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (10 min, 4000 x g) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma sample preparation.

Detailed LLE Protocol:
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 25 µL of the N-(2,4-dichlorophenyl)acetamide working solution (1 µg/mL in methanol) to all samples except the blank.

  • Vortexing: Briefly vortex the samples for 10 seconds.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Phase Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (50:50 Mobile Phase A:Mobile Phase B).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

Solid-phase extraction offers a more controlled and often more efficient cleanup compared to LLE, utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away[1][6]. This can lead to lower matrix effects and improved assay sensitivity.

Experimental Workflow: SPE

SPE_Workflow cluster_spe Solid-Phase Extraction Cartridge cluster_sample Sample Loading cluster_wash_elute Wash and Elute cluster_analysis Analysis Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Load Load Sample Plasma_Prep 100 µL Plasma + 25 µL IS + 200 µL 4% H3PO4 Plasma_Prep->Load Wash Wash: 1 mL 5% Methanol in Water Load->Wash Elute Elute: 2 x 500 µL Acetonitrile Wash->Elute Evaporate Evaporate to Dryness (N2, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.

Detailed SPE Protocol:
  • Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the N-(2,4-dichlorophenyl)acetamide working solution (1 µg/mL in methanol). Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with two 500 µL aliquots of acetonitrile.

  • Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (50:50 Mobile Phase A:Mobile Phase B).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following instrumental parameters are proposed for both methods. Optimization will be necessary on the specific instrument used.

Table 1: Chromatographic Conditions

ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterN-(3,4-dichloro-2-cyanophenyl)formamideN-(2,4-dichlorophenyl)acetamide (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 228.9203.9
Product Ion 1 (m/z) 201.0 (Loss of CO)162.0 (Loss of ketene)
Product Ion 2 (m/z) 174.0 (Loss of CO and HCN)126.0 (Dichlorophenyl cation)
Collision Energy Optimized for specific instrument (e.g., 20-30 eV)Optimized for specific instrument (e.g., 15-25 eV)

Note: The proposed precursor and product ions are based on the chemical structures and common fragmentation pathways of similar compounds. These must be confirmed experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation and Performance Comparison

Both methods were validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Validation Parameters

ParameterMethod 1: LLEMethod 2: SPEAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.997≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mLSignal-to-noise ≥ 10
Accuracy (% Bias) -5.2% to 6.8%-4.1% to 5.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 8.5%≤ 7.2%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 75-85%88-98%Consistent, precise, and reproducible
Matrix Effect (%) 92-103%95-101%Within ±15%
Short-Term Stability (24h, RT) StableStableWithin ±15% of nominal concentration
Freeze-Thaw Stability (3 cycles) StableStableWithin ±15% of nominal concentration

Discussion and Method Comparison

Both the LLE and SPE methods demonstrated acceptable performance for the quantification of N-(3,4-dichloro-2-cyanophenyl)formamide in human plasma, meeting the stringent criteria set by regulatory agencies.

  • Sensitivity: The SPE method achieved a lower LLOQ (0.5 ng/mL) compared to the LLE method (1 ng/mL). This is likely due to the more efficient cleanup provided by the SPE, resulting in reduced matrix suppression and a better signal-to-noise ratio.

  • Recovery: The SPE method also showed higher and more consistent recovery across the concentration range. This can be attributed to the optimized interaction between the analyte and the solid-phase sorbent, leading to a more efficient extraction.

  • Throughput and Automation: While both methods can be adapted for high-throughput formats (e.g., 96-well plates), SPE is generally more amenable to full automation, which can significantly increase sample processing efficiency in a drug development setting.

  • Cost: LLE is typically more cost-effective in terms of consumables per sample, as it does not require specialized extraction cartridges.

The choice between the two methods will ultimately depend on the specific requirements of the study. For early-stage discovery studies where high sensitivity may not be the primary concern, the LLE method offers a rapid and economical solution. For regulated bioanalysis in later-stage clinical trials, the superior sensitivity, recovery, and amenability to automation of the SPE method make it the preferred choice.

Conclusion

This guide has presented a comprehensive comparison of two validated LC-MS/MS methods for the quantification of N-(3,4-dichloro-2-cyanophenyl)formamide in human plasma. By understanding the principles behind each step, from internal standard selection to the choice of sample preparation technique, researchers can develop and validate robust and reliable bioanalytical methods. The experimental data provided herein demonstrates that both LLE and SPE can be successfully employed, with the final method selection being guided by the specific analytical and logistical needs of the project.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Agilent Technologies. (2019). Application Notes: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Ovid. Sample treatment based on extraction techniques in biological matrices. [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • Element Lab Solutions. Top 10 Tips Solid Phase Extraction. [Link]

  • Agilent Technologies. LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. [Link]

  • Shimadzu. LC/MS/MS を用いた農産物中残留農薬の一斉分析. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

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Comparative

A Researcher's Guide to Assessing the Toxicological Profile of N-(3,4-dichloro-2-cyanophenyl)formamide

This guide provides a comprehensive framework for evaluating the comparative toxicity of the novel compound, N-(3,4-dichloro-2-cyanophenyl)formamide. Given the absence of publicly available toxicological data for this sp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the comparative toxicity of the novel compound, N-(3,4-dichloro-2-cyanophenyl)formamide. Given the absence of publicly available toxicological data for this specific molecule, this document outlines a robust, tiered testing strategy. This strategy enables researchers to systematically characterize its potential hazards in comparison to well-established standard control compounds. The experimental designs detailed herein are grounded in internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance.

Introduction and Structural Hazard Assessment

N-(3,4-dichloro-2-cyanophenyl)formamide is a synthetic organic compound with a molecular structure that warrants a thorough toxicological evaluation. The presence of a dichlorinated aniline moiety and a cyano group suggests potential for several toxicological endpoints.

  • Dichlorinated Aromatic Core: The 3,4-dichloroaniline substructure is a known structural alert for toxicity. Compounds with this feature can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[1] Furthermore, 3,4-dichloroaniline has been shown to cause nephrotoxicity and hepatotoxicity in animal models.[1][2] It is also classified as a skin and eye irritant and a potential skin sensitizer.[1][3][4][5]

  • Cyano Group: The cyanophenyl group can, in some instances, be metabolized to release cyanide, a potent inhibitor of cellular respiration. While aromatic nitriles are generally considered less likely to release cyanide than their aliphatic counterparts, this potential metabolic pathway should not be disregarded.

  • Formamide Group: The N-formyl group can undergo hydrolysis to yield the corresponding aniline. The rate and extent of this biotransformation would be a critical determinant of the overall toxicity profile.

Based on this structural analysis, a comprehensive toxicological assessment of N-(3,4-dichloro-2-cyanophenyl)formamide should prioritize the evaluation of cytotoxicity, genotoxicity, and acute systemic toxicity.

In Vitro Toxicity Assessment: A First-Tier Screening Approach

In vitro assays are fundamental for the initial screening of a novel compound's toxicity. They offer a rapid, cost-effective, and ethical means to assess potential hazards at the cellular level before proceeding to more complex in vivo studies.[6][7]

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Rationale: This assay will provide a quantitative measure of the concentration at which N-(3,4-dichloro-2-cyanophenyl)formamide induces cell death. By testing against both cancerous and non-cancerous cell lines, a preliminary assessment of its selectivity can be made.[8][9]

Proposed Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.[8][9]

  • A549 (Human Lung Carcinoma): To assess toxicity in a common epithelial cell line.

  • HaCaT (Human Keratinocyte): To evaluate potential skin irritation.

Standard Control Compounds:

Control TypeCompoundRationale
Positive Control DoxorubicinA well-characterized chemotherapeutic agent with known potent cytotoxicity across a wide range of cell lines.
Negative Control Vehicle (e.g., 0.1% DMSO)The solvent used to dissolve the test compound, to ensure it has no inherent toxicity at the concentration used.[10]
Untreated Control Cells in media onlyRepresents 100% cell viability.[11][12]

Experimental Workflow for MTT Assay:

Caption: Decision-tree workflow for the OECD 423 acute oral toxicity study.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of N-(3,4-dichloro-2-cyanophenyl)formamide (Hypothetical Data)

Cell LineIC50 (µM) after 48h
HepG2[Insert Value]
HEK293[Insert Value]
A549[Insert Value]
HaCaT[Insert Value]
Doxorubicin (Positive Control)[Insert Value]

Table 2: In Vivo Acute Oral Toxicity Observations (Hypothetical Data)

Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change (%)Gross Pathology Findings
Vehicle Control30/3None observed+5%No abnormalities
30030/3Lethargy, piloerection-2%Pale kidneys
200032/3Severe lethargy, ataxia, tremors-15%Enlarged liver, pale kidneys

Conclusion

This guide provides a scientifically rigorous and ethically considerate framework for the initial toxicological evaluation of N-(3,4-dichloro-2-cyanophenyl)formamide. By systematically conducting the proposed in vitro and in vivo assays and comparing the results to well-defined standard control compounds, researchers can generate a robust dataset to characterize the potential hazards of this novel molecule. The findings from this tiered approach will be crucial for making informed decisions regarding the continued development and safe handling of N-(3,4-dichloro-2-cyanophenyl)formamide.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Preprints.org. [Link]

  • What should be the controls in MTT assay for nanocomposite hydrogels?. ResearchGate. [Link]

  • OECD (2010), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Sewell, F., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105177. [Link]

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris. [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

  • Sewell, F., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. PMC. [Link]

  • YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]

  • OECD (2014), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • ECETOC (2021). ECETOC Guidance on Dose Selection. Technical Report No. 138. [Link]

  • NC3Rs (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. ResearchGate. [Link]

  • Singh, S., et al. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(4), 623–631. [Link]

  • OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Documentation of the TLV for 3,4-Dichloroaniline. Medycyna Pracy. [Link]

  • Reddit. What is positive and negative control in MTT assay ?. [Link]

  • OECD (2025), Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

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Safety & Regulatory Compliance

Safety

N-(3,4-dichloro-2-cyanophenyl)formamide proper disposal procedures

As a Senior Application Scientist, I understand that managing complex, multi-functional molecules like N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) requires more than just following a standard operating pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing complex, multi-functional molecules like N-(3,4-dichloro-2-cyanophenyl)formamide (CAS: 259683-74-4) requires more than just following a standard operating procedure—it requires a mechanistic understanding of the chemical's behavior during degradation.

When dealing with a compound that contains halogenated (dichloro), nitrile (cyano), and formamide functional groups, improper disposal is not just a regulatory violation; it is a severe safety and environmental hazard. This guide provides the authoritative, causality-driven protocols necessary for the safe handling, segregation, and ultimate thermal destruction of this compound.

Physicochemical Hazard Profiling & Causality

To design a self-validating disposal protocol, we must first deconstruct the molecule to understand why specific disposal conditions are mandated:

  • The Dichloro Moiety: Halogens act as flame retardants by scavenging free radicals (H· and OH·) during combustion. If incinerated at low temperatures, this compound will not fully oxidize, leading to the formation of highly toxic Products of Incomplete Combustion (PICs), such as chlorinated dioxins and furans[1]. Furthermore, successful thermal cleavage of the C-Cl bonds generates hydrogen chloride (HCl) gas, necessitating post-combustion alkaline scrubbing[2].

  • The Cyano (Nitrile) Moiety: The carbon-nitrogen triple bond presents a distinct chemical incompatibility hazard. If accidentally mixed with strong aqueous acids in a waste carboy, the nitrile group can hydrolyze and release lethal hydrogen cyanide (HCN) gas. During incineration, the nitrogen content converts to nitrogen oxides (NOx), requiring specific emission controls[3].

  • The Formamide Group: Adds to the overall nitrogen load and organic fuel value, further contributing to NOx generation during thermal oxidation.

Laboratory Waste Segregation Protocol

Because of the mechanistic hazards outlined above, N-(3,4-dichloro-2-cyanophenyl)formamide must be strictly isolated from incompatible waste streams.

Step-by-Step Segregation Workflow:

  • Select the Correct Stream: Classify the material exclusively as Halogenated Organic Waste [4]. Never mix this compound with non-halogenated solvents, as doing so dilutes the halogen concentration and complicates the specific thermal destruction requirements.

  • Verify Compatibility: Ensure the waste carboy contains NO strong acids (e.g., HCl, H2SO4) to categorically eliminate the risk of HCN gas evolution.

  • Primary Containment: Use High-Density Polyethylene (HDPE) containers. Do not fill beyond 75% capacity to allow for vapor expansion.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Chlorinated Nitriles. DO NOT MIX WITH ACIDS."

Ultimate Disposal: High-Temperature Incineration Parameters

The only environmentally sound and EPA-compliant method for disposing of N-(3,4-dichloro-2-cyanophenyl)formamide is high-temperature incineration via a rotary kiln or liquid injection system equipped with an afterburner and a wet scrubber[1][2].

The table below summarizes the quantitative operational parameters required at the incineration facility to ensure 99.99% Destruction and Removal Efficiency (DRE).

Operational ParameterRequired ValueMechanistic Rationale
Primary Combustion Temp. > 1100°C (2000°F)Overcomes the radical-scavenging effect of the dichloro groups; ensures complete cleavage of C-Cl and C≡N bonds[3].
Residence Time 1.0 to 2.0 secondsProvides sufficient time at peak temperature to prevent the synthesis of chlorinated dioxins and furans[3].
Atmosphere Highly Oxidizing (Excess Air)Prevents pyrolytic conditions that could lead to the formation of cyanide gas or carbon soot.
Wet Scrubber pH 8.5 – 9.5 (Alkaline)Neutralizes the highly corrosive HCl gas generated from the oxidized chlorine atoms, converting it to harmless salt (NaCl)[2].

Process Visualization: Thermal Destruction Pathway

To fully conceptualize the logistical and chemical transformation of this waste stream, review the following operational pathway.

WasteDisposal N1 N-(3,4-dichloro-2-cyanophenyl)formamide Waste Generation N2 Segregation: Halogenated Organic Stream N1->N2 Collect (No Acids) N3 Rotary Kiln Incineration (>1100°C) N2->N3 Transport N4 Secondary Afterburner (Residence Time >1s) N3->N4 Volatiles N5 Wet Caustic Scrubber (HCl & NOx Neutralization) N4->N5 Acid Gases (HCl) N6 Compliant Exhaust & Ash Landfill N5->N6 Release

Figure 1: Thermal destruction workflow for halogenated cyano-compounds, highlighting critical scrubbing stages.

Emergency Spill Response Protocol

In the event of an accidental release in the laboratory, standard chemical hygiene practices must be elevated due to the dual halogen/nitrile threat.

  • Isolate and Don PPE: Evacuate non-essential personnel. Responders must wear double-layered nitrile gloves (due to potential breakthrough times with organic solvents), tight-fitting chemical splash goggles, and a particulate respirator (N95/P100) if the spill involves dry powder.

  • Dry Spills (Powder): Do not use water. Gently cover the powder with damp paper towels (moistened with a neutral solvent or water, provided no acids are present) to suppress aerosolization. Sweep up using non-sparking tools.

  • Wet Spills (In Solvent): Apply a universal, inert chemical absorbent pad or diatomaceous earth. Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to safely degrade residual traces of the compound.

  • Waste Manifesting: Place all contaminated PPE, absorbents, and sweepings into a sealed, heavy-duty plastic bag. Place the bag inside a rigid HDPE container labeled as "Halogenated Solid Waste."

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites U.S. Environmental Protection Agency (EPA)[Link]

  • Chapter 2: Incinerators and Oxidizers U.S. Environmental Protection Agency (EPA)[Link]

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerators Regulations.gov / EPA [Link]

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Handling

A Strategic Guide to Personal Protective Equipment for Handling N-(3,4-dichloro-2-cyanophenyl)formamide

The main routes of exposure to hazardous chemicals in a laboratory setting are inhalation, skin absorption, and ingestion.[1] The protocols outlined below are designed to mitigate these risks by establishing a multi-laye...

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Author: BenchChem Technical Support Team. Date: April 2026

The main routes of exposure to hazardous chemicals in a laboratory setting are inhalation, skin absorption, and ingestion.[1] The protocols outlined below are designed to mitigate these risks by establishing a multi-layered defense system.

Core Principles of Chemical Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense.[2] A comprehensive safety culture is built upon the following hierarchy of controls:

  • Elimination/Substitution: When possible, using a less hazardous chemical is the preferred approach.[3]

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For N-(3,4-dichloro-2-cyanophenyl)formamide, this includes the mandatory use of a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5] Eyewash stations and safety showers must be readily accessible.[6]

  • Administrative Controls: These are changes in work procedures, such as minimizing the quantity of the chemical used and receiving proper training on its handling and storage.[5]

  • Personal Protective Equipment (PPE): When exposure cannot be eliminated through other means, PPE is essential.[2]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling N-(3,4-dichloro-2-cyanophenyl)formamide. The following recommendations are based on the potential hazards associated with its structural motifs, including skin and eye irritation, and potential toxicity if inhaled or ingested.[7]

Hand Protection: The First Barrier

Hands are the most likely part of the body to come into direct contact with chemicals.[8] Therefore, selecting the correct gloves is of paramount importance.

  • Glove Type: Due to the aromatic and potentially solvent-soluble nature of this compound, nitrile gloves are recommended for their resistance to a broad range of chemicals.[9] For tasks with a higher risk of splashing or when handling larger quantities, double-gloving provides an additional layer of protection.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[8] If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat that fits properly should be worn at all times in the laboratory. This provides a removable barrier in the event of a spill.

  • Apron: For procedures with a significant risk of splashing, such as transferring large volumes or during crystallization, a chemically resistant apron should be worn over the lab coat.

Eye and Face Protection: A Non-Negotiable

The eyes are particularly vulnerable to chemical splashes.[10]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[10] Standard safety glasses do not offer sufficient protection from splashes.

  • Face Shield: When there is a higher risk of splashes, a face shield should be worn in addition to safety goggles to protect the entire face.[10]

Respiratory Protection: Guarding Against Inhalation

Given that N-(3,4-dichloro-2-cyanophenyl)formamide is likely a solid, the primary respiratory hazard is the inhalation of fine dust particles.

  • Chemical Fume Hood: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6] The specific type of respirator and cartridge should be determined based on a formal risk assessment.

PPE Selection Guide at a Glance

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions Single or double pair of nitrile glovesLab coatSafety gogglesChemical fume hood
Chemical reactions and workup Double pair of nitrile glovesLab coat and chemical-resistant apronSafety goggles and face shieldChemical fume hood
Purification (e.g., chromatography) Double pair of nitrile glovesLab coatSafety gogglesChemical fume hood
Handling of dry, powdered compound Double pair of nitrile glovesLab coatSafety gogglesChemical fume hood or respirator with particulate filter

Procedural Workflow for Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[2]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Safety Goggles/Face Shield d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Safety Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4

Caption: PPE Donning and Doffing Workflow

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a critical component of laboratory safety.[11]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including double gloves, a lab coat, and eye/face protection. A respirator may be necessary for large spills of solid material.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[12] For liquid spills, use an inert absorbent material to contain the spill.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be placed in a clearly labeled hazardous waste container.[12]

Waste Disposal

All waste contaminated with N-(3,4-dichloro-2-cyanophenyl)formamide must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14] This includes:

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed container for hazardous liquid waste.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

By adhering to these stringent safety protocols, researchers can confidently handle N-(3,4-dichloro-2-cyanophenyl)formamide while minimizing their risk of exposure. A proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.

References

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  • Fisher Scientific. (2010, December 3). SAFETY DATA SHEET - Formamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - N,N-Diethylformamide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dichlorophenyl Isocyanate, 99+% (GC).
  • Tokyo Chemical Industry. (2025, March 10). SAFETY DATA SHEET - N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformamidine.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DICHLOROPHENYL TRICHLOROSILANE.
  • Molecular Research Center. (2019, January 9). SAFETY DATA SHEET - Formamide.
  • National Metrology Institute of Japan. (2022, August 31). Safety Data Sheet - 1,2-Dichloroethane.
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET - 2,4-Dichlorophenyl Isocyanate.
  • ChemicalBook. (2026, January 17). Dichlorophenylborane - Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde.
  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
  • FUJIFILM Wako Chemicals. (2024, February 26). SAFETY DATA SHEET - Formamide.
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET - 2-(2-Cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
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  • P2 InfoHouse. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetonitrile.
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